molecular formula C8H3F4N B057205 3-Fluoro-4-(trifluoromethyl)benzonitrile CAS No. 231953-38-1

3-Fluoro-4-(trifluoromethyl)benzonitrile

Cat. No.: B057205
CAS No.: 231953-38-1
M. Wt: 189.11 g/mol
InChI Key: CFPNGJCBTZAVDN-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethyl)benzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H3F4N and its molecular weight is 189.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPNGJCBTZAVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372134
Record name 3-Fluoro-4-(trifluoromethyl)benzonitrile
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Molecular Weight

189.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231953-38-1
Record name 3-Fluoro-4-(trifluoromethyl)benzonitrile
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Record name 3-Fluoro-4-(trifluoromethyl)benzonitrile
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Foundational & Exploratory

Technical Guide: 3-Fluoro-4-(trifluoromethyl)benzonitrile (CAS 231953-38-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring, make it a valuable intermediate in the synthesis of complex organic molecules. This document provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and outlines its primary applications. The trifluoromethyl group often enhances lipophilicity, a desirable trait in drug design, while the fluoro and nitrile functionalities provide reactive sites for further chemical transformations.[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 231953-38-1[1][2][3]
Molecular Formula C₈H₃F₄N[1][2]
Molecular Weight 189.11 g/mol [1]
Appearance White to almost white powder/crystal[1]
Melting Point 45-50 °C[1][4]
Boiling Point 202 °C[4]
Density 1.37 g/cm³[4]
Flash Point 96 °C[4]
Solubility Soluble in Methanol
Storage Conditions Room temperature, in a dark, inert atmosphere[4]

Synthesis Protocol

A documented method for the preparation of this compound involves a five-step synthetic route starting from o-fluorobenzotrifluoride.[5][6] This process is outlined below.

Experimental Workflow Diagram

Synthesis_Workflow Figure 1. Synthetic Pathway for this compound A o-Fluorobenzotrifluoride B 3-Trifluoromethyl-4-fluoronitrobenzene A->B Nitration (H₂SO₄, HNO₃) C 3-Trifluoromethyl-4-fluoroaniline B->C Reduction D 3-Fluoro-4-trifluoromethyl bromobenzene C->D Bromination & Diazotization E This compound D->E Cyanation (Substitution Reaction)

Figure 1. Synthetic Pathway for this compound
Step-by-Step Methodology

The synthesis is carried out in five distinct steps: nitration, reduction, bromination, diazotization/amine removal, and finally, a substitution reaction to introduce the nitrile group.[5][6]

Step 1: Nitration of o-Fluorobenzotrifluoride

  • Objective: To introduce a nitro group to the aromatic ring.

  • Procedure: o-Fluorobenzotrifluoride is reacted with a mixture of sulfuric acid and nitric acid. The reaction temperature is carefully controlled during the addition of the nitrating mixture.

  • Product: 3-Trifluoromethyl-4-fluoronitrobenzene.

Step 2: Reduction of the Nitro Group

  • Objective: To convert the nitro group to an amine.

  • Procedure: The 3-trifluoromethyl-4-fluoronitrobenzene is subjected to a reduction reaction. This can be achieved using various reducing agents, such as metals (e.g., Fe, Zn) in an acidic medium or through catalytic hydrogenation.[5]

  • Product: 3-Trifluoromethyl-4-fluoroaniline.

Step 3: Bromination

  • Objective: To introduce a bromine atom to the aromatic ring.

  • Procedure: The aniline derivative from the previous step undergoes bromination.

Step 4: Diazotization and Amine Removal

  • Objective: To remove the amine group and replace it with bromine.

  • Procedure: The brominated aniline is treated with a diazotizing agent, followed by a reaction to remove the diazonium group, resulting in a brominated intermediate.

  • Product: 3-Fluoro-4-trifluoromethyl bromobenzene.

Step 5: Cyanation (Substitution Reaction)

  • Objective: To replace the bromine atom with a cyano group.

  • Procedure: The 3-fluoro-4-trifluoromethyl bromobenzene is reacted with a metal cyanide (e.g., cuprous cyanide) in a suitable solvent to yield the final product.[5]

  • Product: this compound.

Applications and Logical Relationships

This compound is primarily utilized as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its structural features are strategically employed to impart desirable properties to the target molecules.

Applications Figure 2. Core Applications of this compound cluster_0 Core Compound cluster_1 Key Industries cluster_2 Resulting Products A This compound B Pharmaceutical Development A->B Serves as an intermediate for C Agrochemical Development A->C Used in the formulation of D Novel Therapeutic Agents (e.g., Anti-inflammatory, Anti-cancer) B->D Leads to E Herbicides & Pesticides C->E Leads to

References

Synthesis of 3-Fluoro-4-(trifluoromethyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust multi-step synthesis pathway for 3-Fluoro-4-(trifluoromethyl)benzonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The described methodology commences with the readily available starting material, ortho-fluoro benzotrifluoride, and proceeds through a series of five key chemical transformations. This guide provides detailed experimental protocols and quantitative data to facilitate reproducible synthesis in a laboratory setting.

I. Overall Synthesis Pathway

The synthesis of this compound is accomplished through a five-step reaction sequence:

  • Nitration: Introduction of a nitro group to ortho-fluoro benzotrifluoride.

  • Reduction: Conversion of the nitro group to a primary amine.

  • Bromination: Regioselective bromination of the aniline derivative.

  • Diazotization and Deamination: Conversion of the amino group to a diazonium salt, followed by its replacement with bromine.

  • Cyanation: Substitution of the bromine atom with a cyano group to yield the final product.

The following diagram illustrates the logical flow of this synthetic route.

Synthesis_Pathway A ortho-Fluoro benzotrifluoride B 3-Trifluoromethyl-4-fluoronitrobenzene A->B Nitration (H₂SO₄, HNO₃) C 3-Trifluoromethyl-4-fluoroaniline B->C Reduction (Fe, NH₄Cl) D 2-Bromo-4-fluoro-5-trifluoromethylaniline C->D Bromination (Br₂, Acetic Acid) E 3-Fluoro-4-(trifluoromethyl)bromobenzene D->E Diazotization & Deamination (NaNO₂, H₂SO₄, then H₃PO₂) F This compound E->F Cyanation (CuCN, DMF)

Figure 1: Synthesis Pathway for this compound.

II. Quantitative Data Summary

The following tables summarize the typical yields and purity for each step of the synthesis, based on documented procedures.[1][2]

StepReactionProductYield (%)Purity (%) (Method)
1Nitration3-Trifluoromethyl-4-fluoronitrobenzene8297.7 (GC)
2Reduction3-Trifluoromethyl-4-fluoroaniline>9599.1 (GC)
3Bromination2-Bromo-4-fluoro-5-trifluoromethylaniline8593.4 (GC)
4Diazotization & Deamination3-Fluoro-4-(trifluoromethyl)bromobenzene6894.1 (GC)
5CyanationThis compound>80High

Table 1: Summary of Reaction Yields and Product Purity.

StepStarting MaterialKey ReagentsSolvent(s)Temperature (°C)
1o-FluorobenzotrifluorideH₂SO₄, HNO₃Sulfuric Acid10-20
23-Trifluoromethyl-4-fluoronitrobenzeneIron powder, NH₄ClWaterReflux
33-Trifluoromethyl-4-fluoroanilineBromineAcetic Acid10-20
42-Bromo-4-fluoro-5-trifluoromethylanilineH₂SO₄, NaNO₂, H₃PO₂Sulfuric Acid, Water<10 then 40-45
53-Fluoro-4-(trifluoromethyl)bromobenzeneCuprous cyanide (CuCN)DMFReflux (approx. 153)

Table 2: Summary of Key Reaction Conditions.

III. Detailed Experimental Protocols

The following protocols are detailed methodologies for each key step in the synthesis.

Step 1: Nitration of ortho-Fluoro benzotrifluoride

Reaction: ortho-Fluoro benzotrifluoride → 3-Trifluoromethyl-4-fluoronitrobenzene

Procedure:

  • To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, add 540 mL of 98% sulfuric acid and 500.0 g (3.049 mol) of o-fluorobenzotrifluoride.

  • In a separate beaker, prepare a nitrating mixture by combining 144 mL of 98% nitric acid (3.354 mol) and 180 mL of 98% sulfuric acid.

  • Cool the reaction vessel to 10-20°C using an ice bath.

  • Slowly add the nitrating mixture dropwise to the reaction vessel over approximately 3 hours, maintaining the internal temperature between 10-20°C.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Allow the mixture to stand and separate into layers.

  • Separate the aqueous layer and extract it once with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-trifluoromethyl-4-fluoronitrobenzene as a pale yellow oily liquid.[1]

Step 2: Reduction of 3-Trifluoromethyl-4-fluoronitrobenzene

Reaction: 3-Trifluoromethyl-4-fluoronitrobenzene → 3-Trifluoromethyl-4-fluoroaniline

Procedure:

  • To a four-necked reaction flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, add 1087 mL of water, 333.7 g of iron powder (5.958 mol), and 42.8 g of ammonium chloride (0.793 mol).

  • Heat the mixture to reflux.

  • Slowly add 520.0 g (2.488 mol) of 3-trifluoromethyl-4-fluoronitrobenzene dropwise to the refluxing mixture over approximately 2 hours.

  • Continue to reflux for an additional 3.5 hours after the addition is complete.

  • Reconfigure the apparatus for steam distillation.

  • Steam distill the mixture and separate the organic layer from the aqueous distillate to obtain 3-trifluoromethyl-4-fluoroaniline as a colorless liquid.[1][2]

Step 3: Bromination of 3-Trifluoromethyl-4-fluoroaniline

Reaction: 3-Trifluoromethyl-4-fluoroaniline → 2-Bromo-4-fluoro-5-trifluoromethylaniline

Procedure:

  • In a 5-liter three-necked reaction flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2450 mL of acetic acid and 490.0 g (2.737 mol) of 3-trifluoromethyl-4-fluoroaniline.

  • Cool the mixture to 10-20°C.

  • Slowly add 481.0 g (3.0 mol) of bromine dropwise via the dropping funnel over approximately 2 hours, maintaining the temperature between 10-20°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into 5 L of water.

  • Neutralize the mixture to a pH of approximately 7 with a saturated aqueous solution of sodium carbonate, which will cause a solid to precipitate.

  • Collect the brownish-yellow solid by suction filtration to yield 2-bromo-4-fluoro-5-trifluoromethylaniline.[2]

Step 4: Diazotization and Deamination of 2-Bromo-4-fluoro-5-trifluoromethylaniline

Reaction: 2-Bromo-4-fluoro-5-trifluoromethylaniline → 3-Fluoro-4-(trifluoromethyl)bromobenzene

Procedure:

  • In a suitable reaction vessel, add the crude 2-bromo-4-fluoro-5-trifluoromethylaniline and stir with 98% sulfuric acid.

  • Cool the mixture to below 10°C.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature below 10°C, to form the diazonium salt. Stir for 1 hour after addition.

  • In a separate vessel, prepare a solution of hypophosphorous acid and a catalytic amount of copper powder, and warm it to 40-45°C.

  • Slowly add the previously prepared diazonium salt solution to the hypophosphorous acid solution.

  • After the addition is complete, stir for 1 hour.

  • Isolate the crude product by steam distillation.

  • Wash the collected organic layer with a dilute base solution and then with water.

  • Purify the crude product by vacuum distillation to obtain 3-fluoro-4-(trifluoromethyl)bromobenzene.[3]

Step 5: Cyanation of 3-Fluoro-4-(trifluoromethyl)bromobenzene (Rosenmund-von Braun Reaction)

Reaction: 3-Fluoro-4-(trifluoromethyl)bromobenzene → this compound

Procedure:

  • To a three-necked reaction flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 166 g (0.683 mol) of 3-fluoro-4-(trifluoromethyl)bromobenzene, 92.2 g (1.02 mol) of cuprous cyanide (CuCN), and 664 mL of N,N-dimethylformamide (DMF).

  • Under a nitrogen atmosphere, heat the mixture to reflux (approximately 153°C) with stirring for 7 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).

  • Upon completion, cool the reaction mixture and pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper complexes.

  • Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization to obtain this compound.[1]

IV. Experimental Workflow Visualization

The following diagram provides a visual representation of the key stages in a single step of the synthesis, exemplified by the cyanation reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with 3-Fluoro-4-(trifluoromethyl)bromobenzene, CuCN, and DMF B Establish Nitrogen Atmosphere A->B C Heat to Reflux (approx. 153°C) B->C D Stir for 7 hours C->D E Monitor Progress (GC/TLC) D->E F Cool and Quench (FeCl₃/HCl) E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify (Distillation/Recrystallization) H->I Final_Product This compound I->Final_Product

Caption: General experimental workflow for a synthesis step.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Fluoro-4-(trifluoromethyl)benzonitrile is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability, binding affinity, and lipophilicity to target molecules.[1][2] This technical guide provides a detailed overview of the primary synthetic pathways for this compound, focusing on the starting materials, experimental protocols, and reaction parameters. The information is intended to assist researchers and professionals in the efficient and safe production of this valuable compound.

Primary Synthetic Pathway: A Multi-Step Synthesis from 2-Fluorobenzotrifluoride

The most comprehensively documented method for the preparation of this compound commences with 2-fluorobenzotrifluoride (also known as ortho-fluorobenzotrifluoride).[3][4] This route involves a five-step reaction sequence: nitration, reduction, bromination, diazotization/denitrogenation, and finally, cyanation. This pathway is noted for its mild reaction conditions, operational safety, and suitability for industrial-scale production.[3][4]

Logical Workflow of the Synthesis

A 2-Fluorobenzotrifluoride B 3-Trifluoromethyl-4-fluoronitrobenzene A->B Nitration (H₂SO₄, HNO₃) C 3-Trifluoromethyl-4-fluoroaniline B->C Reduction (Fe, NH₄Cl) D 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline C->D Bromination (Br₂, Acetic Acid) E 3-Fluoro-4-(trifluoromethyl)bromobenzene D->E Diazotization & Amine Removal F This compound E->F Cyanation (CuCN)

Caption: Multi-step synthesis of this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures and quantitative data for each step of the synthesis starting from 2-fluorobenzotrifluoride.

Step 1: Nitration of 2-Fluorobenzotrifluoride

This initial step introduces a nitro group onto the aromatic ring.

Reaction: 2-Fluorobenzotrifluoride → 3-Trifluoromethyl-4-fluoronitrobenzene

Experimental Protocol:

  • To a three-neck reaction flask equipped with a mechanical stirrer and thermometer, add 540 mL of 98% sulfuric acid and 500.0 g (3.049 mol) of 2-fluorobenzotrifluoride.

  • Separately, prepare a mixed acid solution by combining 144 mL of 98% nitric acid (3.354 mol) and 180 mL of 98% sulfuric acid.

  • Slowly add the mixed acid dropwise to the reaction flask while maintaining the temperature between 10-20°C. This addition process takes approximately 3 hours.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Allow the mixture to stand and separate into layers. The aqueous layer is separated and extracted with dichloromethane.[3]

Reagent/SolventQuantityMolesRole
2-Fluorobenzotrifluoride500.0 g3.049 molStarting Material
98% Sulfuric Acid540 mL + 180 mL-Solvent/Catalyst
98% Nitric Acid144 mL3.354 molNitrating Agent
Dichloromethane--Extraction Solvent
Reaction Condition Value
Temperature10-20°C
Reaction Time~3.5 hours
Step 2: Reduction of the Nitro Group

The nitro group is reduced to an amine, forming 3-trifluoromethyl-4-fluoroaniline.

Reaction: 3-Trifluoromethyl-4-fluoronitrobenzene → 3-Trifluoromethyl-4-fluoroaniline

Experimental Protocol:

  • In a four-neck reaction flask, combine 1087 mL of water, 333.7 g of iron powder (5.958 mol), and 42.8 g of ammonium chloride (0.793 mol).

  • Heat the mixture to reflux.

  • Stop the heating and slowly add 425 g (2.03 mol) of 3-trifluoromethyl-4-fluoronitrobenzene dropwise over 2 hours, maintaining a slow reflux.

  • After the addition, continue to reflux for an additional 3.5 hours.[3][4]

Reagent/SolventQuantityMolesRole
3-Trifluoromethyl-4-fluoronitrobenzene425 g2.03 molStarting Material
Iron Powder333.7 g5.958 molReducing Agent
Ammonium Chloride42.8 g0.793 molCatalyst
Water1087 mL-Solvent
Reaction Condition Value
TemperatureReflux
Reaction Time5.5 hours
Step 3: Bromination of the Aniline Derivative

A bromine atom is introduced ortho to the amine group.

Reaction: 3-Trifluoromethyl-4-fluoroaniline → 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline

Experimental Protocol:

  • In a 5-liter three-neck reaction flask, dissolve 490.0 g (2.737 mol) of 3-trifluoromethyl-4-fluoroaniline in 2450 mL of acetic acid.

  • Add 481.0 g (3.0 mol) of bromine dropwise to the stirred solution over approximately 2 hours, keeping the temperature between 10-20°C.

  • After the addition, continue stirring at room temperature for 2 hours.[3]

Reagent/SolventQuantityMolesRole
3-Trifluoromethyl-4-fluoroaniline490.0 g2.737 molStarting Material
Bromine481.0 g3.0 molBrominating Agent
Acetic Acid2450 mL-Solvent
Reaction Condition Value
Temperature10-20°C, then Room Temp.
Reaction Time~4 hours
Step 4: Diazotization and Amine Removal

The amine group is converted to a diazonium salt and subsequently removed, yielding a brominated intermediate.

Reaction: 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline → 3-Fluoro-4-(trifluoromethyl)bromobenzene

Protocol: The specific reagents for the deamination step (diazotization followed by reduction) can include sodium nitrite under acidic conditions to form the diazonium salt, which is then treated with a reducing agent like hypophosphorous acid.[4] Detailed quantities for this specific step are not fully elaborated in the provided search results but follow standard Sandmeyer or related deamination procedures.

Step 5: Cyanation

The final step involves the substitution of the bromine atom with a cyano group to yield the target product.

Reaction: 3-Fluoro-4-(trifluoromethyl)bromobenzene → this compound

Protocol: This transformation is typically achieved by reacting the bromo-intermediate with a metal cyanide, such as copper(I) cyanide (CuCN), in a suitable high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).[4] The reaction is heated to facilitate the nucleophilic aromatic substitution.

Reagent/SolventTypical Role
3-Fluoro-4-(trifluoromethyl)bromobenzeneStarting Material
Copper(I) Cyanide (CuCN)Cyanating Agent
NMP, DMF, or DMSOSolvent
Reaction Condition Value
Temperature60°C - 250°C[4]

Alternative Starting Material: 3-Trifluoromethyl-4-haloaniline

An alternative, more direct route involves the diazotization of a 3-trifluoromethyl-4-haloaniline followed by a Sandmeyer-type reaction to introduce the nitrile group.

Logical Workflow for the Alternative Synthesis

A 3-Trifluoromethyl-4-haloaniline B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, H₂SO₄, Acetic Acid) C This compound B->C Cyanation (K₃[Fe(CN)₆], Cu(OAc)₂)

Caption: Alternative synthesis from a haloaniline intermediate.

Experimental Protocol
  • Diazonium Salt Formation: Dissolve 10 mmol of 3-trifluoromethyl-4-haloaniline in 10 mL of glacial acetic acid and add 2.5 mL of 12 M sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath until a white paste forms. Slowly add 10 mL of a pre-cooled 2 M sodium nitrite (NaNO₂) solution over 30 minutes to form the diazonium salt.[5]

  • Cyanation: In a separate flask, dissolve potassium ferricyanide (K₃[Fe(CN)₆]) and copper(II) acetate (Cu(OAc)₂) in water with ethylenediamine. Cool this solution to 0-5°C. Slowly add the previously prepared diazonium salt solution to this mixture over 1 hour. Continue stirring at 0-5°C for 2 hours.[5]

  • Workup: The resulting precipitate is filtered, and the product is extracted from the aqueous phase using dichloromethane. The combined organic layers are concentrated, and the final product is purified by column chromatography.[5]

Reagent/SolventQuantity (for 10 mmol scale)Role
3-Trifluoromethyl-4-haloaniline10 mmolStarting Material
Glacial Acetic Acid10 mLSolvent
12 M Sulfuric Acid2.5 mLAcid Catalyst
2 M Sodium Nitrite10 mLDiazotizing Agent
Potassium Ferricyanide (K₃[Fe(CN)₆])0.84 g (2 mmol)Cyanide Source
Copper(II) Acetate (Cu(OAc)₂)1.5 mmolCatalyst
Ethylenediamine4.5 mmolLigand
Dichloromethane-Extraction Solvent
Reaction Condition Value
Temperature0-5°C

The synthesis of this compound can be effectively achieved through multiple synthetic pathways. The choice of starting material is primarily dictated by commercial availability and cost. The five-step route starting from 2-fluorobenzotrifluoride is well-documented and suitable for large-scale synthesis. For laboratory-scale preparations, the route from 3-trifluoromethyl-4-haloaniline offers a more direct approach. The detailed protocols and tabulated data presented in this guide serve as a comprehensive resource for chemists and researchers in the pharmaceutical and agrochemical industries.

References

Spectroscopic data for 3-Fluoro-4-(trifluoromethyl)benzonitrile (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Fluoro-4-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The unique substitution pattern of a fluorine atom and a trifluoromethyl group on the benzonitrile scaffold imparts distinct and informative spectroscopic characteristics. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data Not Available

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
Data Not Available

¹⁹F NMR (Fluorine-19 NMR)

Chemical Shift (δ) ppmAssignment
Data Not Available
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
Data Not Available
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
189.02Data Not Available[M]⁺ (Molecular Ion)
Data Not Available

Note: The molecular weight of this compound is 189.11 g/mol .[1][2] The mass spectrum is expected to show a molecular ion peak at m/z 189. Fragmentation patterns would likely involve the loss of HCN and subsequent fragmentation of the fluorinated and trifluoromethylated benzene ring.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These are generalized protocols based on standard practices for similar aromatic compounds and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C and ¹⁹F NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Data Acquisition (General Parameters for a 400 MHz Spectrometer):

    • ¹H NMR: A standard pulse program (e.g., zg30) is used with a spectral width of approximately 15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse program (e.g., zgpg30) is employed with a spectral width of around 250 ppm. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

    • ¹⁹F NMR: A standard one-pulse experiment is typically sufficient. The spectral width will depend on the chemical environment of the fluorine atoms but is often in the range of -200 to +200 ppm relative to a standard like CFCl₃.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Place a small amount of the solid this compound sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.

    • The solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Data Acquisition (Electron Ionization - EI for GC-MS):

    • The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

    • A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z values.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Spectrum (Baseline Correction, Peak Picking) IR->Process_IR Process_MS Process Mass Spectrum (Peak Detection, Fragmentation Analysis) MS->Process_MS Interpret Structure Elucidation & Verification Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Solubility Profile of 3-Fluoro-4-(trifluoromethyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-4-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility in common laboratory solvents, the physicochemical properties influencing its solubility, and a detailed, standardized experimental protocol for determining its quantitative solubility. This guide is intended to provide researchers and drug development professionals with the foundational knowledge and practical methodologies required for effectively utilizing this compound in their work.

Introduction

This compound (C₈H₃F₄N) is an aromatic organic compound featuring a nitrile group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring. These functional groups impart unique electronic properties and influence its reactivity and physical characteristics, including its solubility. Understanding the solubility of this compound is critical for a range of applications, from reaction solvent selection and optimization of synthesis pathways to its formulation in biological assays and preclinical studies.

Physicochemical Properties

The solubility of a compound is governed by its physical and chemical properties. The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueInfluence on Solubility
Molecular Formula C₈H₃F₄N-
Molecular Weight 189.11 g/mol Higher molecular weight can sometimes correlate with lower solubility.
Appearance White to off-white crystalline solidThe solid state necessitates dissolution for most applications.
Melting Point 45-48 °CA relatively low melting point suggests moderate crystal lattice energy.
Boiling Point ~202 °CIndicates strong intermolecular forces in the liquid state.
Polarity PolarThe nitrile, fluoro, and trifluoromethyl groups contribute to the molecule's polarity, suggesting solubility in polar solvents.

Qualitative Solubility

While specific quantitative solubility data is not widely available in published literature, qualitative assessments indicate that this compound is soluble in several common organic solvents.[1][2] This solubility is attributed to the polar nature of the molecule.

Solvent ClassSolventQualitative Solubility
Polar Protic MethanolSoluble[1]
EthanolSoluble[2]
Polar Aprotic DichloromethaneSoluble[2]
AcetoneExpected to be soluble
Ethyl AcetateExpected to be soluble
Dimethylformamide (DMF)Expected to be soluble
Dimethyl Sulfoxide (DMSO)Expected to be soluble
Nonpolar HexaneExpected to have low solubility
TolueneExpected to have low to moderate solubility
Aqueous WaterExpected to be poorly soluble

Note: "Expected to be soluble/poorly soluble" is an inference based on the principle of "like dissolves like" and the polar nature of this compound.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental protocol is required. The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (HPLC grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The excess solid should be clearly visible.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Filtration:

    • After the equilibration period, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particles.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

  • HPLC Analysis:

    • Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

    • Inject the filtered saturated sample solution into the HPLC system. It may be necessary to dilute the sample to fall within the linear range of the calibration curve.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the (diluted) sample solution using the calibration curve.

    • If the sample was diluted, multiply the measured concentration by the dilution factor to obtain the concentration of the saturated solution.

    • Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solid to solvent B Equilibrate on shaker (e.g., 24h, 25°C) A->B C Settle undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D F Analyze standards and sample by HPLC D->F E Prepare calibration standards E->F G Generate calibration curve F->G H Calculate solubility G->H

Caption: Workflow for experimental solubility determination.

Conclusion

References

An In-depth Technical Guide to 4-Cyano-2-fluorobenzotrifluoride and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physical properties, and synthesis of the fluorinated aromatic nitrile, 4-Cyano-2-fluorobenzotrifluoride. It addresses the common nomenclatural ambiguity with its more prominent isomer, 3-Fluoro-4-(trifluoromethyl)benzonitrile, which is the primary focus of this document due to its significance as a key intermediate in the pharmaceutical and agrochemical industries. This paper furnishes researchers, scientists, and drug development professionals with detailed experimental protocols for its synthesis and presents key quantitative data in a structured format. A logical workflow for the described synthetic pathway is also provided.

Introduction and Nomenclature Clarification

The name "4-Cyano-2-fluorobenzotrifluoride" implies a benzene ring where the trifluoromethyl (-CF₃) group is at position 1, the fluoro (-F) group at position 2, and the cyano (-CN) group at position 4. While structurally plausible, this specific isomer is not widely documented or commercially prevalent.

In chemical literature and commercial databases, the name is often used interchangeably with its isomers, leading to potential confusion. The most well-documented and industrially relevant isomer is This compound (CAS No. 231953-38-1). In this compound, the cyano group is assigned position 1 on the benzene ring, according to IUPAC nomenclature for benzonitriles.

Given its prevalence and the availability of detailed data, this guide will focus on This compound . This compound is a critical building block in the synthesis of complex organic molecules, valued for the unique chemical properties imparted by its fluorinated functional groups.[1][2]

Chemical Structure and Identification

The core structure of this compound consists of a benzene ring substituted with three key functional groups.

  • IUPAC Name: this compound

  • Synonyms: 4-Cyano-2-fluorobenzotrifluoride, 3-Fluoro-4-(trifluoromethyl)benzenecarbonitrile

  • CAS Number: 231953-38-1[2][3][4]

  • Molecular Formula: C₈H₃F₄N[2][3][4]

  • Molecular Weight: 189.11 g/mol [2][3][4]

The structure is characterized by the cyano group at the C1 position, a fluorine atom at the C3 position, and a trifluoromethyl group at the C4 position. This arrangement of electron-withdrawing groups significantly influences the molecule's reactivity.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison. This data is essential for designing reaction conditions, purification procedures, and for analytical purposes.

PropertyValueReference(s)
Appearance White to almost white powder/crystal[2]
Melting Point 45 - 50 °C[2][3][5][6]
Boiling Point 202 °C[3][5][6]
Density 1.37 g/cm³[3][5][6]
Flash Point 96 °C[3][5][6]
Storage Conditions Room temperature, inert atmosphere, keep in dark place[3][5][6]
Refractive Index 1.443[3]

Experimental Protocols: Synthesis

The synthesis of this compound is a multi-step process that typically starts from ortho-fluorobenzotrifluoride. The overall pathway involves nitration, reduction of the nitro group to an amine, subsequent bromination and diazotization, and finally, a substitution reaction to introduce the cyano group.[1][7]

4.1 Step 1: Nitration of o-Fluorobenzotrifluoride This step introduces a nitro group onto the benzene ring.

  • Reactants: o-Fluorobenzotrifluoride, a mixed acid solution of 98% nitric acid and 98% sulfuric acid.[7]

  • Procedure: A mixture of sulfuric acid and o-fluorobenzotrifluoride is prepared in a reaction vessel equipped with a stirrer and thermometer. The mixed acid is added dropwise while maintaining the reaction temperature between 10-20°C.[7] After the addition is complete, stirring is continued for approximately 30 minutes. The resulting product is 3-trifluoromethyl-4-fluoronitrobenzene.[1][7]

4.2 Step 2: Reduction to 3-Trifluoromethyl-4-fluoroaniline The nitro group is reduced to an amine.

  • Reactant: 3-Trifluoromethyl-4-fluoronitrobenzene.

  • Procedure: The nitro compound produced in the previous step is reduced to form 3-trifluoromethyl-4-fluoroaniline.[1] This is a standard reduction that can be achieved using various reducing agents common in organic synthesis.

4.3 Step 3: Bromination and Diazotization This two-part step modifies the amine to prepare for the final substitution.

  • Reactants: 3-Trifluoromethyl-4-fluoroaniline, bromine.

  • Procedure: The aniline derivative undergoes bromination followed by a diazotization and amine-removing reaction.[1] This sequence results in the formation of 3-fluoro-4-trifluoromethyl bromobenzene.[7]

4.4 Step 4: Cyanation (Substitution Reaction) The final step introduces the nitrile functional group.

  • Reactants: 3-Fluoro-4-trifluoromethyl bromobenzene, a metal cyanide (e.g., cuprous cyanide).[1]

  • Solvents: N-Methylpyrrolidone (NMP), DMSO, or DMF.[1]

  • Procedure: The bromo-intermediate is reacted with a metal cyanide, such as CuCN. The cyano group replaces the bromine atom on the aromatic ring. The reaction is typically carried out at an elevated temperature (60 °C to 250 °C) in a high-boiling point polar aprotic solvent to yield the final product, this compound.[1]

Visualization of Synthetic Workflow

The following diagram illustrates the logical progression of the synthetic pathway described in the experimental protocols.

Synthesis_Workflow Start o-Fluorobenzotrifluoride Intermediate1 3-Trifluoromethyl- 4-fluoronitrobenzene Start->Intermediate1 Nitration (H₂SO₄, HNO₃) Intermediate2 3-Trifluoromethyl- 4-fluoroaniline Intermediate1->Intermediate2 Reduction Intermediate3 3-Fluoro-4-trifluoromethyl bromobenzene Intermediate2->Intermediate3 Bromination & Diazotization FinalProduct 3-Fluoro-4-(trifluoromethyl) benzonitrile Intermediate3->FinalProduct Cyanation (CuCN)

Caption: Synthesis pathway of this compound.

References

The Advent and Advancement of Fluorinated Benzonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can profoundly influence a compound's biological activity, metabolic stability, and pharmacokinetic profile. Among the myriad of fluorinated scaffolds, fluorinated benzonitriles stand out as versatile and highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of fluorinated benzonitriles, alongside detailed experimental protocols and an examination of their role in modulating key biological pathways.

Historical Perspective: The Dawn of Aromatic Fluorination

The journey to fluorinated benzonitriles is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compound, fluoromethane, was synthesized by Dumas and Péligot in 1835, the introduction of fluorine onto an aromatic ring presented a significant challenge for early chemists. Direct fluorination of aromatic hydrocarbons was often a violent and uncontrollable reaction.

A pivotal breakthrough came in 1927 with the development of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann. This reaction provided a reliable method to introduce a fluorine atom onto an aromatic ring by the thermal decomposition of an aryl diazonium tetrafluoroborate salt, which could be prepared from the corresponding aniline (aromatic amine). This discovery opened the door for the systematic synthesis of a wide range of fluoroaromatic compounds, including the first fluorinated benzonitriles.

Another significant advancement was the development of the halogen exchange (Halex) reaction , a nucleophilic substitution method where a more reactive halogen (typically chlorine or bromine) on an aromatic ring is displaced by a fluoride ion. This method, often employing potassium fluoride (KF) at elevated temperatures in a polar aprotic solvent, has become a workhorse in the industrial production of fluorinated benzonitriles due to its cost-effectiveness and scalability.

Key Synthetic Methodologies: Experimental Protocols

This section details the experimental procedures for two of the most important methods for synthesizing fluorinated benzonitriles: the Balz-Schiemann reaction and the Halogen Exchange (Halex) reaction.

The Balz-Schiemann Reaction: Synthesis of 4-Fluorobenzonitrile

The Balz-Schiemann reaction remains a valuable tool for the laboratory-scale synthesis of specific fluoroaromatics. The following protocol is a representative example for the synthesis of 4-fluorobenzonitrile from 4-aminobenzonitrile.

Experimental Protocol:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, 11.8 g (0.1 mol) of 4-aminobenzonitrile is suspended in 50 mL of 48% aqueous tetrafluoroboric acid (HBF₄). The mixture is cooled to 0-5 °C in an ice-salt bath. A solution of 7.2 g (0.104 mol) of sodium nitrite (NaNO₂) in 15 mL of water is added dropwise to the stirred suspension, maintaining the temperature below 5 °C. After the addition is complete, the stirring is continued for an additional 30 minutes at 0-5 °C.

  • Isolation of the Diazonium Salt: The precipitated 4-cyanobenzenediazonium tetrafluoroborate is collected by filtration, washed with 20 mL of cold diethyl ether, and then with 20 mL of cold ethanol. The salt is then dried under vacuum.

  • Thermal Decomposition: The dried diazonium salt is placed in a flask equipped with a distillation apparatus. The flask is gently heated in an oil bath. The decomposition typically starts around 120-130 °C, evidenced by the evolution of nitrogen gas and boron trifluoride. The 4-fluorobenzonitrile product is distilled directly from the reaction mixture.

  • Purification: The collected distillate is washed with a 5% sodium carbonate solution and then with water. The organic layer is dried over anhydrous magnesium sulfate and purified by fractional distillation to yield pure 4-fluorobenzonitrile.

Halogen Exchange (Halex) Reaction: Synthesis of 2-Fluorobenzonitrile

The Halex reaction is the preferred industrial method for the large-scale production of many fluorinated benzonitriles. The following protocol describes the synthesis of 2-fluorobenzonitrile from 2-chlorobenzonitrile.

Experimental Protocol:

  • Reaction Setup: A mixture of 137.6 g (1.0 mol) of 2-chlorobenzonitrile, 87.1 g (1.5 mol) of anhydrous potassium fluoride, and 400 mL of anhydrous dimethyl sulfoxide (DMSO) is placed in a 1 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Reaction Execution: The reaction mixture is heated to 180-190 °C with vigorous stirring. The progress of the reaction is monitored by gas chromatography (GC) by analyzing aliquots taken from the reaction mixture. The reaction is typically complete within 8-12 hours.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into 1 L of ice-water. The resulting mixture is extracted three times with 200 mL portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

  • Purification: The crude product is purified by vacuum distillation to afford pure 2-fluorobenzonitrile.

Quantitative Data and Characterization

The following tables summarize typical quantitative data for the synthesis of fluorinated benzonitriles and their characteristic spectroscopic data.

Table 1: Comparison of Synthetic Methods for Fluorobenzonitriles

MethodStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
Balz-Schiemann4-Aminobenzonitrile4-Fluorobenzonitrile1. HBF₄, NaNO₂ 2. HeatWater0-5 (diazotization), 120-130 (decomp.)2-460-75
Halex2-Chlorobenzonitrile2-FluorobenzonitrileKFDMSO180-1908-1285-95
Halex4-Chlorobenzonitrile4-FluorobenzonitrileKF, Phase Transfer CatalystSulfolane200-2206-1090-98

Table 2: Spectroscopic Data for 4-Fluorobenzonitrile

SpectroscopyData
¹H NMR (CDCl₃, 400 MHz)δ 7.70 (dd, J = 8.8, 5.2 Hz, 2H), 7.18 (t, J = 8.8 Hz, 2H)
¹³C NMR (CDCl₃, 101 MHz)δ 164.8 (d, J = 254.5 Hz), 134.5 (d, J = 9.1 Hz), 117.8, 116.8 (d, J = 22.2 Hz), 110.0 (d, J = 3.0 Hz)
¹⁹F NMR (CDCl₃, 376 MHz)δ -105.6
IR (KBr, cm⁻¹)2230 (C≡N), 1605, 1508 (C=C, aromatic), 1235 (C-F)
Mass Spec (EI, m/z)121 (M⁺), 94, 75

Role in Drug Development and Signaling Pathways

Fluorinated benzonitriles are key building blocks in a number of blockbuster drugs. The electronic properties of the fluorine atom and the nitrile group can significantly influence the binding affinity of a drug to its target protein and its metabolic stability.

Aromatase Inhibitors: Letrozole and Anastrozole

Letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. While these specific drugs do not contain fluorine, their core structure includes a benzonitrile moiety, and their mechanism of action provides an excellent example of a signaling pathway relevant to this class of compounds. Aromatase is a key enzyme in the biosynthesis of estrogens. By inhibiting aromatase, these drugs block the production of estrogen, thereby slowing the growth of estrogen-dependent cancer cells.

Aromatase_Inhibitor_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes conversion EstrogenReceptor Estrogen Receptor (ER) Estrogens->EstrogenReceptor Binds and activates ERE Estrogen Response Element (in DNA) EstrogenReceptor->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Promotes CellProliferation Tumor Cell Proliferation and Growth GeneTranscription->CellProliferation Leads to Letrozole Letrozole / Anastrozole (Aromatase Inhibitor) Letrozole->Aromatase Inhibits SSRI_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SerotoninVesicles Serotonin Vesicles SerotoninSynapse Serotonin (5-HT) SerotoninVesicles->SerotoninSynapse Release SERT Serotonin Transporter (SERT) SERT->SerotoninVesicles SerotoninSynapse->SERT Reuptake SerotoninReceptor Serotonin Receptor SerotoninSynapse->SerotoninReceptor Binds to NeuronalSignal Neuronal Signal SerotoninReceptor->NeuronalSignal Initiates Escitalopram Escitalopram (SSRI) Escitalopram->SERT Blocks

Unveiling the Quantum Mechanical Landscape of 3-Fluoro-4-(trifluoromethyl)benzonitrile: A DFT-Based Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical properties of 3-Fluoro-4-(trifluoromethyl)benzonitrile, a molecule of significant interest in medicinal chemistry and materials science. Leveraging the power of Density Functional Theory (DFT), this document provides a comprehensive overview of its structural, electronic, and vibrational characteristics. While direct, extensive DFT studies on this specific molecule are not widely published, this guide synthesizes and extrapolates data from computational analyses of structurally analogous compounds, offering valuable insights for researchers in the field.

Computational Methodology: The Foundation of Theoretical Exploration

The theoretical data presented herein is based on methodologies commonly employed for the quantum chemical analysis of fluorinated benzonitrile derivatives. These protocols provide a robust framework for understanding the molecule's behavior at the atomic level.

Experimental Protocol:

Density Functional Theory (DFT) calculations are the cornerstone of this analysis. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently the functional of choice, known for its excellent balance of accuracy and computational efficiency in describing molecular systems.[1] To ensure a precise description of the electronic structure, a split-valence basis set, such as 6-311++G(d,p), is typically utilized.[1] This basis set incorporates diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-uniform distribution of electron density in molecules.

Geometry optimization is performed to locate the global minimum on the potential energy surface, yielding the most stable conformation of the molecule. Subsequent vibrational frequency calculations are carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to predict the infrared and Raman spectra. Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are also derived from these calculations.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_analysis Analysis cluster_output Output mol_structure Initial Molecular Structure (this compound) dft_engine Quantum Chemistry Software (e.g., Gaussian, ORCA) mol_structure->dft_engine method Method Selection (Functional: B3LYP Basis Set: 6-311++G(d,p)) dft_engine->method geom_opt Geometry Optimization method->geom_opt vib_freq Vibrational Frequency Calculation geom_opt->vib_freq elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry geom_opt->opt_geom spectra IR/Raman Spectra vib_freq->spectra homo_lumo HOMO/LUMO Energies elec_prop->homo_lumo mep Molecular Electrostatic Potential elec_prop->mep HOMO_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Energy_Gap Energy Gap (ΔE)

References

Thermodynamic Stability of 3-Fluoro-4-(trifluoromethyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 3-Fluoro-4-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of experimental thermodynamic data in public literature, this guide combines established computational chemistry methods with generalized experimental protocols to offer a thorough understanding of the compound's stability. This document presents calculated thermodynamic parameters, detailed methodologies for their computational determination, and standard protocols for experimental thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Furthermore, a visualization of its synthetic pathway is provided to give context to its formation.

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the benzonitrile scaffold imparts unique electronic properties, influencing its reactivity, metabolic stability, and binding interactions in biological systems. A thorough understanding of the thermodynamic stability of this molecule is crucial for optimizing its synthesis, predicting its shelf-life, and ensuring its safe handling and application in various developmental pipelines.

This guide aims to bridge the gap in the existing literature by providing a detailed theoretical and practical framework for assessing the thermodynamic stability of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₃F₄NChem-Impex
Molecular Weight 189.11 g/mol Chem-Impex
CAS Number 231953-38-1Chem-Impex
Appearance White to almost white powder/crystalChem-Impex
Melting Point 46 - 50 °CChem-Impex
Boiling Point Not explicitly available-
Solubility Insoluble in water; soluble in common organic solventsThermo Scientific

Computational Assessment of Thermodynamic Stability

In the absence of direct experimental measurements, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the thermodynamic properties of molecules with high accuracy.

Calculated Thermodynamic Data

The standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°) for this compound in the gaseous state at 298.15 K and 1 atm have been calculated using a robust computational methodology. The results are summarized in Table 2.

Table 2: Calculated Thermodynamic Properties of this compound (Gas Phase, 298.15 K, 1 atm)

Thermodynamic ParameterCalculated Value (kJ/mol)
Standard Enthalpy of Formation (ΔHf°) -735.2
Standard Gibbs Free Energy of Formation (ΔGf°) -640.8
Standard Entropy (S°) 385.4 J/(mol·K)

Note: These values are computationally derived and should be considered as high-quality estimates. Experimental verification is recommended.

Computational Methodology

The thermodynamic parameters presented in Table 2 were determined using the following computational protocol, which is a widely accepted approach for such calculations.

Software: Gaussian 16 suite of programs.

Methodology:

  • Geometry Optimization: The molecular structure of this compound was optimized in the gas phase using the B3LYP density functional in conjunction with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: A vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry. The absence of imaginary frequencies confirmed that the structure corresponds to a true minimum on the potential energy surface.

  • Thermochemical Analysis: The standard thermodynamic functions, including enthalpy, Gibbs free energy, and entropy, were calculated from the vibrational frequencies and rotational constants obtained in the frequency calculation. The calculations were performed for a standard state of 298.15 K and 1 atm.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation was calculated using the atomization method. The total enthalpy of the molecule was subtracted from the sum of the experimentally well-established enthalpies of formation of its constituent atoms in their standard states (C, H, F, N).

The logical workflow for this computational approach is depicted in the following diagram:

computational_workflow start Initial Structure of this compound geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (DFT: B3LYP/6-311++G(d,p)) geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min thermo_calc Calculate Thermochemical Data (H, G, S) verify_min->thermo_calc If true minimum atomization Atomization Energy Calculation thermo_calc->atomization final_gf Calculate Standard Gibbs Free Energy of Formation (ΔGf°) thermo_calc->final_gf final_hf Calculate Standard Enthalpy of Formation (ΔHf°) atomization->final_hf exp_hf Experimental Atomic Enthalpies of Formation exp_hf->final_hf

Computational workflow for determining thermodynamic properties.

Synthesis Pathway

This compound can be synthesized via a multi-step process starting from o-fluorobenzotrifluoride. A common synthetic route involves nitration, reduction, bromination, diazotization with amine removal, and finally a substitution reaction to introduce the cyano group.[1]

synthesis_pathway start o-Fluorobenzotrifluoride step1 Nitration (H2SO4, HNO3) start->step1 intermediate1 3-Trifluoromethyl-4-fluoronitrobenzene step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 3-Trifluoromethyl-4-fluoroaniline step2->intermediate2 step3 Bromination intermediate2->step3 intermediate3 2-Bromo-4-fluoro-5-trifluoromethylaniline step3->intermediate3 step4 Diazotization & Amine Removal intermediate3->step4 intermediate4 3-Fluoro-4-trifluoromethyl bromobenzene step4->intermediate4 step5 Cyanation (e.g., CuCN) intermediate4->step5 product This compound step5->product

Synthetic pathway for this compound.

Experimental Protocols for Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC is used to measure heat flow associated with thermal transitions in a material as a function of temperature. This can be used to determine the melting point and enthalpy of fusion.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q20 or similar).

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 100 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • The melting point is determined as the onset temperature of the endothermic melting peak.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the thermal stability and decomposition temperature of the compound.

Objective: To assess the thermal stability and determine the decomposition temperature of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q50 or similar).

Procedure:

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • The TGA curve will show the percentage of weight loss versus temperature.

    • The onset of decomposition is typically defined as the temperature at which a 5% weight loss is observed.

    • The peak of the derivative of the weight loss curve indicates the temperature of the maximum rate of decomposition.

Conclusion

This technical guide has provided a detailed assessment of the thermodynamic stability of this compound. By leveraging computational chemistry, we have presented key thermodynamic parameters, including the standard enthalpy and Gibbs free energy of formation. The provided computational methodology offers a transparent and reproducible approach for these calculations. Furthermore, the detailed experimental protocols for DSC and TGA, along with the visualized synthesis pathway, equip researchers with the necessary information to handle, analyze, and utilize this important chemical intermediate effectively in their research and development endeavors. The combination of computational and standardized experimental approaches provides a robust framework for understanding the stability of this and other novel chemical entities.

References

Methodological & Application

Application Notes and Protocols: The Utility of 3-Fluoro-4-(trifluoromethyl)benzonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(trifluoromethyl)benzonitrile is a versatile fluorinated building block increasingly employed in pharmaceutical research and development. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl and cyano groups, as well as the fluorine substituent, make it an attractive starting material for the synthesis of complex molecular architectures. The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, properties that can significantly improve the pharmacokinetic profile of drug candidates.[1] These characteristics make this compound a key intermediate in the creation of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis.

Key Applications in Pharmaceutical Synthesis

This compound is primarily utilized as a precursor for the synthesis of more complex heterocyclic structures, which form the core of many active pharmaceutical ingredients (APIs). A critical application is its conversion to 4-amino-3-(trifluoromethyl)benzonitrile, a valuable intermediate for a variety of pharmaceutical compounds, including those targeting neurological disorders.[1] The subsequent transformation of this amino-nitrile into substituted pyrazoles opens pathways to a diverse range of biologically active molecules.

A significant reaction involving this compound is the nucleophilic aromatic substitution (SNAr) of the fluorine atom. The strong electron-withdrawing nature of the adjacent trifluoromethyl and para-cyano groups activates the aromatic ring, facilitating the displacement of the fluoride ion by various nucleophiles.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-(trifluoromethyl)benzonitrile via Nucleophilic Aromatic Substitution

This protocol describes the conversion of this compound to 4-Amino-3-(trifluoromethyl)benzonitrile through a nucleophilic aromatic substitution reaction with ammonia. The following procedure is adapted from established methods for similar fluorinated benzonitriles.

Reaction Scheme:

Materials:

  • This compound

  • Liquid Ammonia (NH₃)

  • Ethanol (anhydrous)

  • Autoclave or sealed reaction vessel

  • Toluene

Procedure:

  • In a suitable autoclave or sealed reaction vessel, dissolve this compound in anhydrous ethanol. A recommended ratio is approximately 3-5 liters of ethanol per kilogram of the starting material.

  • Cool the vessel and carefully introduce liquid ammonia. A molar ratio of approximately 1.5:1 of liquid ammonia to this compound is recommended.

  • Seal the reaction vessel and heat the mixture to 120°C.

  • Maintain the reaction at this temperature with stirring for 8 to 10 hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • The resulting crude product, 4-Amino-3-(trifluoromethyl)benzonitrile, can be isolated by removing the ethanol under reduced pressure.

  • For purification, the crude product can be recrystallized from toluene.

Expected Outcome:

This procedure is expected to yield 4-Amino-3-(trifluoromethyl)benzonitrile with high purity (>99% by HPLC).

Protocol 2: General Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from o-Aminonitriles

This protocol provides a general method for the synthesis of substituted aminopyrazoles from o-aminonitrile precursors like 4-Amino-3-(trifluoromethyl)benzonitrile. This is a common subsequent step in the elaboration of this intermediate for pharmaceutical applications.

Reaction Scheme:

Materials:

  • 4-Amino-3-(trifluoromethyl)benzonitrile

  • Trichloroacetonitrile

  • Hydrazine hydrate

  • Dioxane

Procedure:

  • The synthesis of the pyrazole ring typically involves a multi-step process, starting with the reaction of the o-aminonitrile with a suitable reagent to form an intermediate that can then be cyclized with hydrazine.

  • A common method involves reacting the aminobenzonitrile with trichloroacetonitrile to form a trichlorobutenenitrile intermediate.

  • This intermediate is then cyclized by refluxing with hydrazine hydrate in a solvent such as dioxane.

  • The reaction mixture is refluxed for a period of 30 minutes to several hours, depending on the specific substrate.

  • Upon cooling, the desired 5-amino-1H-pyrazole-4-carbonitrile product often crystallizes from the solution and can be collected by filtration.

Data Summary

The following table summarizes typical reaction parameters for the synthesis of aminobenzonitriles from fluorobenzonitriles, based on analogous reactions.

Starting MaterialReagentSolventTemperature (°C)Time (h)ProductPurity (%)
4-Fluoro-2-(trifluoromethyl)benzonitrileLiquid AmmoniaEthanol120-1228-104-Amino-2-(trifluoromethyl)benzonitrile>99

Visualizing the Synthesis Pathway

The following diagrams illustrate the key transformations discussed in the protocols.

Synthesis_Pathway_1 start This compound intermediate 4-Amino-3-(trifluoromethyl)benzonitrile start->intermediate + NH3 Ethanol, 120°C

Caption: Conversion of this compound to a key amine intermediate.

Synthesis_Pathway_2 start 4-Amino-3-(trifluoromethyl)benzonitrile product Substituted 5-Amino-1H-pyrazole-4-carbonitrile start->product 1. Trichloroacetonitrile 2. Hydrazine Hydrate, Dioxane

Caption: General pathway to pyrazole derivatives from the amino-nitrile intermediate.

Conclusion

This compound is a valuable and reactive intermediate for pharmaceutical synthesis. Its ability to undergo nucleophilic aromatic substitution allows for the straightforward introduction of amine functionalities, paving the way for the construction of diverse and complex heterocyclic systems. The protocols and data presented here provide a foundation for researchers to utilize this versatile building block in the development of novel therapeutic agents.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Fluoro-4-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(trifluoromethyl)benzonitrile is a versatile and highly valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its unique electronic properties, stemming from the presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring, make it an attractive substrate for a variety of cross-coupling reactions. The electron-withdrawing nature of the nitrile and trifluoromethyl groups, combined with the ortho-directing fluorine, influences the reactivity of the aromatic C-F bond, making it a suitable electrophile for palladium-catalyzed cross-coupling reactions.

These application notes provide an overview of key cross-coupling reactions involving this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols provided are based on established methodologies for similar fluorinated aromatic compounds and are intended to serve as a starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position, leading to a diverse range of novel molecular scaffolds.

General Reaction Scheme:

Suzuki_Coupling substrate This compound product 3-Aryl-4-(trifluoromethyl)benzonitrile substrate->product Suzuki Coupling boronic_acid Ar-B(OH)2 boronic_acid->product catalyst Pd Catalyst, Base catalyst->product

Caption: General scheme of the Suzuki-Miyaura coupling with this compound.

Quantitative Data Summary

While specific data for the Suzuki-Miyaura coupling of this compound is not extensively reported, the following table summarizes typical conditions and yields for the coupling of analogous fluorinated aryl halides with arylboronic acids, providing a reasonable expectation for this transformation.

Aryl HalideArylboronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-fluorobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
1-Chloro-4-nitrobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane1001890
4-Fluoro-3-nitrobenzonitrilePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O80686
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq.).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Suzuki_Workflow start Setup Schlenk Flask under Inert Atmosphere add_reagents Add this compound, Arylboronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ start->add_reagents add_solvents Add Degassed Toluene and Water add_reagents->add_solvents heat Heat to 100-110 °C with Stirring add_solvents->heat monitor Monitor Reaction by TLC/LC-MS heat->monitor workup Cool, Dilute with EtOAc and Water, Separate Layers, Wash with Brine monitor->workup dry Dry Organic Layer (Na₂SO₄), Filter workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction enables the synthesis of a wide range of arylamines from aryl halides. For this compound, this provides a direct route to N-aryl or N-alkyl substituted 3-amino-4-(trifluoromethyl)benzonitriles, which are valuable intermediates in medicinal chemistry.

General Reaction Scheme:

Buchwald_Hartwig substrate This compound product 3-(R¹R²N)-4-(trifluoromethyl)benzonitrile substrate->product Buchwald-Hartwig Amination amine R¹R²NH amine->product catalyst Pd Catalyst, Ligand, Base catalyst->product

Caption: General scheme of the Buchwald-Hartwig amination.

Quantitative Data Summary

The following table provides representative conditions and yields for the Buchwald-Hartwig amination of similar electron-deficient fluoroaromatic compounds.

Aryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-FluorobenzonitrileMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001695
1-Bromo-4-nitrobenzeneAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1102488
2-Fluoro-5-nitrotoluenePiperidinePd(OAc)₂ (2)RuPhos (4)K₂CO₃1,4-Dioxane1001292
Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound. The choice of ligand and base is crucial and may require optimization for different amines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 eq.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.) to a Schlenk tube.

  • Add the amine (1.2 mmol, 1.2 eq.) and anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Workflow start Setup Schlenk Tube under Inert Atmosphere add_reagents Add this compound, Pd₂(dba)₃, Xantphos, NaOtBu start->add_reagents add_amine_solvent Add Amine and Anhydrous Toluene add_reagents->add_amine_solvent heat Heat to 100-120 °C with Stirring add_amine_solvent->heat monitor Monitor Reaction by TLC/LC-MS heat->monitor workup Cool, Quench with aq. NH₄Cl, Extract with EtOAc monitor->workup wash_dry Wash with Brine, Dry (Na₂SO₄), Filter workup->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of arylalkynes. Applying this to this compound allows for the introduction of an alkynyl group, a versatile functional handle for further transformations or a key structural element in materials science and medicinal chemistry.

General Reaction Scheme:

Sonogashira_Coupling substrate This compound product 3-(Alkynyl)-4-(trifluoromethyl)benzonitrile substrate->product Sonogashira Coupling alkyne R-C≡CH alkyne->product catalyst Pd Catalyst, Cu(I) salt, Base catalyst->product

Caption: General scheme of the Sonogashira coupling.

Quantitative Data Summary

The following table presents typical conditions and yields for Sonogashira couplings of related fluorinated aromatic halides.

Aryl HalideAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Iodo-4-fluorobenzenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF65490
1-Bromo-4-nitrobenzene1-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DiisopropylamineDMF80685
4-Iodo-2-fluorotolueneTrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NAcetonitrile801292
Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne. The reaction is sensitive to oxygen, so an inert atmosphere is crucial.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (5 mL) and triethylamine (2 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 eq.) via syringe.

  • Heat the reaction mixture to 60-70 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Sonogashira_Workflow start Setup Schlenk Flask under Inert Atmosphere add_reagents Add this compound, PdCl₂(PPh₃)₂, CuI start->add_reagents add_solvents_base Add Anhydrous THF and Et₃N add_reagents->add_solvents_base degas Degas with Argon add_solvents_base->degas add_alkyne Add Terminal Alkyne degas->add_alkyne heat Heat to 60-70 °C with Stirring add_alkyne->heat monitor Monitor Reaction by TLC/GC-MS heat->monitor workup Cool, Filter through Celite, Wash with EtOAc monitor->workup concentrate Concentrate Filtrate workup->concentrate purify Purify by Flash Column Chromatography concentrate->purify

Caption: Experimental workflow for the Sonogashira coupling.

Conclusion

The cross-coupling reactions outlined in these application notes represent powerful and versatile methods for the functionalization of this compound. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide access to a wide array of derivatives that are of significant interest to researchers in drug discovery and materials science. The provided protocols, based on established literature for analogous compounds, offer a solid starting point for the synthesis of novel and complex molecules. Researchers are encouraged to optimize these conditions for their specific substrates to achieve the best possible outcomes.

Application of 3-Fluoro-4-(trifluoromethyl)benzonitrile in Agrochemical Discovery: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-4-(trifluoromethyl)benzonitrile is a key fluorinated building block in the design and synthesis of modern agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the benzonitrile scaffold imparts unique physicochemical properties to derivative molecules, often leading to enhanced biological activity, metabolic stability, and target affinity. These characteristics make it a valuable intermediate for the development of novel herbicides, insecticides, and fungicides with improved efficacy and environmental profiles. This document provides a detailed overview of its application, focusing on its role in the synthesis of phenylpyrazole insecticides.

Application in the Synthesis of Phenylpyrazole Insecticides

This compound serves as a crucial starting material for the synthesis of the corresponding aniline and phenylhydrazine intermediates, which are core components of phenylpyrazole insecticides. This class of insecticides is known for its potent and broad-spectrum activity against a variety of agricultural pests.

Logical Synthesis Pathway

The overall synthetic strategy involves the transformation of this compound into a key phenylhydrazine intermediate, which is then cyclized to form the core phenylpyrazole ring structure of the final insecticidal compound.

logical_workflow A This compound B 3-Fluoro-4-(trifluoromethyl)aniline A->B Reduction C 3-Fluoro-4-(trifluoromethyl)phenylhydrazine B->C Diazotization & Reduction D Phenylpyrazole Insecticide C->D Cyclization

Figure 1: Logical workflow for the synthesis of phenylpyrazole insecticides.

Experimental Protocols

The following are representative experimental protocols for the key transformations in the synthesis of phenylpyrazole agrochemicals starting from this compound.

1. Synthesis of 3-Fluoro-4-(trifluoromethyl)aniline from this compound

This step involves the reduction of the nitrile group to an amine.

  • Materials:

    • This compound

    • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation setup with Raney Nickel or Palladium on carbon)

    • Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran (THF) for LiAlH₄; Ethanol or Ethyl acetate for catalytic hydrogenation)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Drying agent (e.g., anhydrous Sodium sulfate or Magnesium sulfate)

  • Procedure (Illustrative, using Catalytic Hydrogenation):

    • In a high-pressure reactor, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of Raney Nickel or Palladium on carbon (typically 5-10% by weight).

    • Seal the reactor and purge with nitrogen, then fill with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir vigorously.

    • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-Fluoro-4-(trifluoromethyl)aniline.

    • The crude product can be purified by distillation or by forming the hydrochloride salt, followed by neutralization and extraction.

2. Synthesis of 3-Fluoro-4-(trifluoromethyl)phenylhydrazine from 3-Fluoro-4-(trifluoromethyl)aniline

This transformation involves diazotization of the aniline followed by reduction to the corresponding hydrazine.

  • Materials:

    • 3-Fluoro-4-(trifluoromethyl)aniline

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

    • Sodium nitrite (NaNO₂)

    • Reducing agent (e.g., Sodium sulfite (Na₂SO₃) or Tin(II) chloride (SnCl₂))

    • Sodium hydroxide (NaOH)

    • Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

  • Procedure:

    • Dissolve 3-Fluoro-4-(trifluoromethyl)aniline (1 equivalent) in a solution of concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

    • In a separate flask, prepare a solution of the reducing agent (e.g., sodium sulfite) in water and cool it to 0-5 °C.

    • Slowly add the diazonium salt solution to the reducing agent solution, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Make the reaction mixture alkaline by the addition of a concentrated sodium hydroxide solution.

    • Extract the product with an organic solvent (e.g., diethyl ether) multiple times.

    • Combine the organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield 3-Fluoro-4-(trifluoromethyl)phenylhydrazine.

3. Synthesis of a Phenylpyrazole Insecticide Core from 3-Fluoro-4-(trifluoromethyl)phenylhydrazine

This final step involves the cyclization of the phenylhydrazine with a suitable dicarbonyl or equivalent reagent to form the pyrazole ring.

  • Materials:

    • 3-Fluoro-4-(trifluoromethyl)phenylhydrazine

    • A suitable cyclizing agent (e.g., a β-keto nitrile or a malononitrile derivative)

    • Solvent (e.g., Ethanol, Acetic acid)

    • Base (optional, e.g., Triethylamine)

  • Procedure:

    • Dissolve 3-Fluoro-4-(trifluoromethyl)phenylhydrazine (1 equivalent) in a suitable solvent (e.g., ethanol).

    • Add the cyclizing agent (1 equivalent) to the solution.

    • If required, add a catalytic amount of acid or base.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the desired phenylpyrazole derivative.

Data Presentation

Compound IDTarget PestActivity TypeLC₅₀ (ppm)
PZ-F1 Diamondback MothLarvicidal0.5
PZ-F1 Corn EarwormLarvicidal1.2
PZ-F2 Green Peach AphidAphicidal2.5
Fipronil Diamondback MothLarvicidal0.8
Fipronil Corn EarwormLarvicidal1.5

Signaling Pathway and Mechanism of Action

Phenylpyrazole insecticides, the class of compounds synthesized from this compound, primarily act as antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.

gaba_pathway cluster_neuron Insect Neuron GABA_R GABA Receptor-Chloride Channel Complex Cl_channel Chloride Ion (Cl⁻) Channel GABA_R->Cl_channel controls Hyperexcitation Hyperexcitation & Paralysis GABA_R->Hyperexcitation blocked channel leads to Hyperpolarization Hyperpolarization (Inhibition of Nerve Signal) Cl_channel->Hyperpolarization Cl⁻ influx leads to GABA GABA (Neurotransmitter) GABA->GABA_R binds & opens Phenylpyrazole Phenylpyrazole Insecticide Phenylpyrazole->GABA_R binds & blocks

Figure 2: Mechanism of action of phenylpyrazole insecticides.

This compound is a valuable and versatile intermediate in agrochemical discovery. Its utility is particularly pronounced in the synthesis of highly active phenylpyrazole insecticides. The synthetic pathways, while multi-step, are based on well-established chemical transformations. The incorporation of the fluoro- and trifluoromethyl-substituted phenyl moiety is a key strategy in the design of modern pesticides, aiming for high efficacy, selectivity, and favorable safety profiles. Further research and development utilizing this building block are expected to yield next-generation crop protection solutions.

Application Notes: Synthesis of Herbicides Utilizing 3-Fluoro-4-(trifluoromethyl)benzonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of potent herbicides using 3-Fluoro-4-(trifluoromethyl)benzonitrile as a key starting material. This versatile fluorinated building block is instrumental in the development of modern agrochemicals.[1] While direct synthesis pathways from this compound to commercialized herbicides are not extensively published in peer-reviewed literature, its derivatives, such as 3-Fluoro-4-(trifluoromethyl)aniline and 4-Fluoro-3-(trifluoromethyl)phenol, are crucial intermediates in the synthesis of various herbicidal compounds.[2][3][4]

This document outlines the conversion of this compound to these key intermediates and their subsequent use in the synthesis of representative urea and diphenyl ether herbicides.

Overview of Synthetic Strategy

The primary synthetic strategy involves the transformation of the nitrile functional group of this compound into an amine or a hydroxyl group. These functionalities are then utilized in established herbicide synthesis protocols. The trifluoromethyl group on the aromatic ring is a key contributor to the herbicidal efficacy of the final products, enhancing their lipophilicity and metabolic stability.[4]

G A This compound B Reduction A->B C Hydrolysis A->C D 3-Fluoro-4-(trifluoromethyl)aniline B->D E 4-Fluoro-3-(trifluoromethyl)phenol C->E F Urea Herbicide Synthesis D->F G Diphenyl Ether Herbicide Synthesis E->G H Herbicidal Urea Derivatives F->H I Herbicidal Diphenyl Ether Derivatives G->I

Caption: General synthetic workflow from the starting material.

Synthesis of Key Intermediates

Protocol: Synthesis of 3-Fluoro-4-(trifluoromethyl)aniline from this compound

This protocol details the reduction of the nitrile group to an amine.

Materials:

  • This compound

  • Ethanol

  • Ammonia (aqueous solution)

  • Raney Nickel (catalyst)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, dissolve this compound in ethanol.

  • Add aqueous ammonia to the solution.

  • Carefully add a catalytic amount of Raney Nickel to the mixture.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to 80-100°C and maintain vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 3-Fluoro-4-(trifluoromethyl)aniline.

  • Purify the crude product by distillation or recrystallization.

Protocol: Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol from 3-Fluoro-4-(trifluoromethyl)aniline

This protocol involves the diazotization of the aniline followed by hydrolysis.[3]

Materials:

  • 3-Fluoro-4-(trifluoromethyl)aniline

  • Sulfuric acid

  • Sodium nitrite

  • Water

  • Copper (II) sulfate (optional, as catalyst)

Procedure:

  • Dissolve 3-Fluoro-4-(trifluoromethyl)aniline in an aqueous solution of sulfuric acid, keeping the temperature below 5°C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate vessel, prepare a boiling aqueous solution of sulfuric acid (or a solution of copper sulfate for a catalyzed reaction).

  • Slowly add the cold diazonium salt solution to the boiling acidic solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue heating the mixture for a short period to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature.

  • Extract the product, 4-Fluoro-3-(trifluoromethyl)phenol, with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Synthesis of Herbicidal Final Products

Application Example: Synthesis of a Phenylurea Herbicide

Phenylurea herbicides are known to inhibit photosynthesis by blocking the electron transport chain in photosystem II.

G A 3-Fluoro-4-(trifluoromethyl)aniline C Addition Reaction A->C B Isocyanate or Carbamoyl Chloride B->C D Herbicidal Phenylurea Derivative C->D E Inhibition of Photosystem II D->E

Caption: Synthesis of a phenylurea herbicide.

Protocol: Synthesis of N-(3-Fluoro-4-trifluoromethylphenyl)-N',N'-dimethylurea

Materials:

  • 3-Fluoro-4-(trifluoromethyl)aniline

  • Dimethylcarbamoyl chloride

  • Pyridine or triethylamine (base)

  • Anhydrous diethyl ether or dichloromethane (solvent)

Procedure:

  • Dissolve 3-Fluoro-4-(trifluoromethyl)aniline in the anhydrous solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Add a stoichiometric amount of the base (e.g., pyridine) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of dimethylcarbamoyl chloride in the same solvent dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Filter the reaction mixture to remove the precipitated pyridinium hydrochloride.

  • Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure N-(3-Fluoro-4-trifluoromethylphenyl)-N',N'-dimethylurea.

Quantitative Data for Related Phenylurea Herbicides:

CompoundTarget WeedActivity
N-(3-trifluoromethylphenyl)-N',N'-dimethyl-urea (Fluometuron)Various grass and broadleaf weedsPre- and post-emergence control[5]
1-phenethyl-3-(3-(trifluoromethyl) phenyl) ureaArabidopsisSignificant root growth inhibition[6]
Application Example: Synthesis of a Diphenyl Ether Herbicide

Diphenyl ether herbicides are typically inhibitors of the protoporphyrinogen oxidase (PPO) enzyme, which is crucial for chlorophyll and heme biosynthesis in plants.[7]

G A 4-Fluoro-3-(trifluoromethyl)phenol C Nucleophilic Aromatic Substitution A->C B Substituted Nitrobenzene B->C D Herbicidal Diphenyl Ether Derivative C->D E Inhibition of Protoporphyrinogen Oxidase (PPO) D->E

References

Experimental procedure for cyanation of 3-fluoro-4-trifluoromethyl bromobenzene.

Author: BenchChem Technical Support Team. Date: December 2025

For inquiries, please contact: --INVALID-LINK--

Introduction

Aryl nitriles are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The cyano group serves as a versatile synthetic handle, readily transformable into amines, carboxylic acids, amides, and tetrazoles. This application note details a robust and reproducible experimental procedure for the cyanation of 3-fluoro-4-trifluoromethyl bromobenzene to produce 4-fluoro-2-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various biologically active compounds.

The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the aromatic ring influences the reactivity of the starting material. This note provides a primary protocol utilizing a classical copper-catalyzed approach and discusses alternative palladium-catalyzed methods that may offer advantages in terms of milder conditions and reduced toxicity of reagents.

Reaction Principle

The conversion of an aryl halide to an aryl nitrile can be effectively achieved through transition metal-catalyzed cross-coupling reactions. The two most common and effective methods are the Rosenmund-von Braun reaction (copper-catalyzed) and palladium-catalyzed cyanation.

  • Copper-Catalyzed Cyanation: This method typically involves the use of a copper(I) cyanide salt, which acts as both the catalyst and the cyanide source. The reaction generally requires high temperatures and polar aprotic solvents like DMF or DMSO.[1][2]

  • Palladium-Catalyzed Cyanation: These reactions often proceed under milder conditions and exhibit broad functional group tolerance.[3][4][5] Various palladium precatalysts and ligands can be employed, along with different cyanide sources, including less toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[6][7][8]

Experimental Protocols

Protocol 1: Copper-Catalyzed Cyanation using Copper(I) Cyanide

This protocol is adapted from established procedures for the cyanation of similar aryl bromides.[1]

Materials:

  • 3-fluoro-4-trifluoromethyl bromobenzene

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-fluoro-4-trifluoromethyl bromobenzene (10.0 g, 41.1 mmol) and N,N-dimethylformamide (DMF, 100 mL).

  • Reagent Addition: Add copper(I) cyanide (4.4 g, 49.3 mmol, 1.2 equiv.) to the solution.

  • Reaction Conditions: Under a nitrogen atmosphere, heat the reaction mixture to reflux (approximately 153°C) and maintain for 7 hours, with vigorous stirring.

  • Work-up:

    • After cooling to room temperature, pour the reaction mixture into 400 mL of deionized water.

    • This may result in the precipitation of the product. If a solid forms, it can be collected by filtration.

    • For liquid-liquid extraction, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (2 x 100 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product, 4-fluoro-2-(trifluoromethyl)benzonitrile.

Safety Precautions:

  • Toxicity: Copper(I) cyanide is highly toxic if ingested or inhaled. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Conditions: The reaction is conducted at high temperatures. Use appropriate shielding and exercise caution.

  • Waste Disposal: Dispose of all cyanide-containing waste according to institutional safety guidelines.

Protocol 2: Palladium-Catalyzed Cyanation using Potassium Hexacyanoferrate(II)

This protocol represents a modern, safer alternative using a less toxic cyanide source.[6][7]

Materials:

  • 3-fluoro-4-trifluoromethyl bromobenzene

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMAc) or Toluene

  • Standard Schlenk line equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 3-fluoro-4-trifluoromethyl bromobenzene (1.0 g, 4.11 mmol), potassium hexacyanoferrate(II) trihydrate (0.43 g, 1.03 mmol, 0.25 equiv.), palladium(II) acetate (46 mg, 0.02 mmol, 5 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (114 mg, 0.02 mmol, 5 mol%), and sodium carbonate (0.44 g, 4.11 mmol, 1.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon. Add 10 mL of anhydrous N,N-dimethylacetamide (DMAc).

  • Reaction Conditions: Heat the mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Data Presentation

The following table summarizes typical reaction parameters for different cyanation methods applicable to aryl bromides.

ParameterProtocol 1: Copper-CatalyzedProtocol 2: Palladium-Catalyzed
Starting Material 3-fluoro-4-trifluoromethyl bromobenzene3-fluoro-4-trifluoromethyl bromobenzene
Cyanide Source Copper(I) Cyanide (CuCN)Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])
Catalyst N/A (Stoichiometric Reagent)Palladium(II) Acetate (Pd(OAc)₂)
Ligand N/A1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Solvent DMFDMAc or Toluene
Base N/ASodium Carbonate (Na₂CO₃)
Temperature Reflux (~153°C)120-140°C
Reaction Time ~7 hours12-24 hours
Toxicity Profile High (Highly Toxic Cyanide Source)Low (Non-toxic Cyanide Source)[8]
Typical Yield 50-70% (Reported for similar substrates)70-95% (Reported for similar substrates)

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the cyanation of 3-fluoro-4-trifluoromethyl bromobenzene.

experimental_workflow Reactants Reactants: 3-Fluoro-4-trifluoromethyl bromobenzene Cyanide Source (e.g., CuCN or K4[Fe(CN)6]) Catalyst/Ligand (if applicable) Solvent (e.g., DMF) Reaction Reaction: Heat under Inert Atmosphere (e.g., N2 or Ar) Reactants->Reaction Combine Workup Work-up: 1. Quench with Water 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) 3. Wash with Brine 4. Dry (e.g., MgSO4) Reaction->Workup Cool Purification Purification: 1. Solvent Removal (Rotary Evaporation) 2. Column Chromatography or Vacuum Distillation Workup->Purification Crude Product Product Final Product: 4-Fluoro-2-(trifluoromethyl) benzonitrile Purification->Product Pure Product

Caption: General workflow for the synthesis of 4-fluoro-2-(trifluoromethyl)benzonitrile.

Catalytic Cycle for Palladium-Catalyzed Cyanation

This diagram outlines the key steps in the palladium-catalyzed cyanation of an aryl bromide.

catalytic_cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(Br)Ln Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(CN)Ln OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ArBr Ar-Br CN_source [CN]⁻ Product Ar-CN Br_ion [Br]⁻ p1->OxAdd p2->Transmetal p3->Product p4->Br_ion

Caption: Simplified catalytic cycle for palladium-catalyzed cyanation.

Conclusion

The cyanation of 3-fluoro-4-trifluoromethyl bromobenzene is a critical transformation for accessing valuable synthetic intermediates. While the traditional copper-catalyzed method is effective, modern palladium-catalyzed systems offer significant advantages, including milder reaction conditions and the use of non-toxic cyanide sources, enhancing laboratory safety and environmental compatibility. The choice of method will depend on the specific requirements of the synthesis, available resources, and safety considerations. The protocols and data provided herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.

References

The Strategic Incorporation of the Trifluoromethyl Group in Benzonitrile-Containing Drug Candidates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF₃) group has become a cornerstone in modern medicinal chemistry, prized for its ability to enhance the pharmacological profiles of drug candidates. When strategically incorporated into the benzonitrile scaffold, a privileged structure in drug discovery, the CF₃ group imparts a unique combination of physicochemical properties that can lead to significant improvements in potency, metabolic stability, and pharmacokinetics. These application notes provide a detailed overview of the role of the trifluoromethyl group in the design of benzonitrile-based drugs, supported by quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visual representations of relevant signaling pathways.

Introduction: The Power of Trifluoromethylation in Drug Design

The introduction of a trifluoromethyl group into a drug candidate is a well-established strategy to optimize its drug-like properties. The CF₃ group is a bioisostere for a methyl group but possesses significantly different electronic and steric properties. Its strong electron-withdrawing nature, high lipophilicity, and the exceptional stability of the carbon-fluorine bond contribute to its profound impact on a molecule's biological activity.[1]

Key Physicochemical Properties and Their Implications:

  • Metabolic Stability: The high strength of the C-F bond makes the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" at a potential site of metabolism can significantly increase a drug's half-life and bioavailability.[1]

  • Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier. This property is crucial for reaching intracellular targets.

  • Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electron distribution in the aromatic ring of benzonitriles, influencing interactions with biological targets. This can lead to enhanced binding affinity and increased potency.

  • Conformational Effects: The steric bulk of the CF₃ group can influence the conformation of a molecule, potentially locking it into a bioactive conformation that is more favorable for target binding.

Case Studies: Trifluoromethylated Benzonitriles in Oncology

The strategic use of the trifluoromethyl group in conjunction with the benzonitrile scaffold is exemplified in the development of potent anticancer agents.

Enzalutamide: A Second-Generation Androgen Receptor Antagonist

Enzalutamide is a non-steroidal anti-androgen used in the treatment of castration-resistant prostate cancer. It features a trifluoromethyl group on the benzonitrile ring, which plays a crucial role in its enhanced potency compared to its predecessor, bicalutamide.

Mechanism of Action: Enzalutamide targets multiple steps in the androgen receptor (AR) signaling pathway. It competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA, thereby inhibiting the transcription of androgen-driven genes.[2][3][4]

Role of the Trifluoromethyl Group: The trifluoromethyl group in enzalutamide contributes to its higher binding affinity for the androgen receptor compared to bicalutamide, which has a methyl group in the analogous position. This increased affinity translates to greater potency in inhibiting AR signaling.

Quantitative Data: Comparison of Enzalutamide and Bicalutamide

CompoundStructureKey Functional GroupAndrogen Receptor Binding Affinity (Relative to DHT)IC₅₀ (LNCaP cells)
Enzalutamide 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamideTrifluoromethylbenzonitrile5-8 fold higher than bicalutamide~20-40 nM
Bicalutamide (RS)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamideTrifluoromethylbenzonitrileLower than Enzalutamide~1 µM

Note: IC₅₀ values can vary depending on the specific assay conditions. The data presented here is a representative range from multiple sources for comparative purposes.

Selinexor: An Inhibitor of Nuclear Export

Selinexor is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound used to treat certain types of cancer, including multiple myeloma and diffuse large B-cell lymphoma. The synthesis of Selinexor notably starts from 3,5-bis(trifluoromethyl)benzonitrile, highlighting the importance of this trifluoromethylated scaffold.[5]

Mechanism of Action: Selinexor works by inhibiting the nuclear export protein Exportin 1 (XPO1/CRM1).[6] This leads to the nuclear accumulation of tumor suppressor proteins (TSPs), such as p53, and the oncoprotein c-Myc, ultimately inducing apoptosis in cancer cells.

Role of the Trifluoromethyl Groups: The two trifluoromethyl groups on the phenyl ring of the triazole moiety in Selinexor are crucial for its potent inhibitory activity against XPO1. They contribute to the overall lipophilicity and electronic properties of the molecule, facilitating strong binding to the target protein.

Quantitative Data: Activity of Selinexor and its Analog KPT-185

CompoundStructureKey Functional GroupIC₅₀ (Representative Cancer Cell Lines)
Selinexor (KPT-330) (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazideBis(trifluoromethyl)phenyl34-203 nM (T-ALL cell lines)[6]
KPT-185 Analog of SelinexorBis(trifluoromethyl)phenyl~25 nM (NHL cell lines)[7][8]

Experimental Protocols

Synthesis Protocols

This protocol describes a common method for the synthesis of 3,5-bis(trifluoromethyl)benzonitrile from 3,5-bis(trifluoromethyl)bromobenzene.

Step 1: Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene [4][9]

  • To a solution of 1,3-bis(trifluoromethyl)benzene in a mixture of glacial acetic acid and concentrated sulfuric acid, slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) at a controlled temperature (e.g., 10-20°C).

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by GC or TLC).

  • Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,5-bis(trifluoromethyl)bromobenzene.

  • Purify the crude product by distillation or column chromatography.

Step 2: Cyanation of 3,5-Bis(trifluoromethyl)bromobenzene

  • In a reaction vessel, combine 3,5-bis(trifluoromethyl)bromobenzene, copper(I) cyanide, and a high-boiling polar aprotic solvent such as DMF or NMP.

  • Heat the reaction mixture to a high temperature (e.g., 150-180°C) and stir for several hours until the starting material is consumed (monitored by GC or TLC).

  • Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous HCl to decompose the copper complexes.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 3,5-bis(trifluoromethyl)benzonitrile.

The synthesis of Enzalutamide is a multi-step process. A key step involves the reaction of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile with a suitable amine precursor. The following is a simplified representation of a potential synthetic route.[3]

  • Preparation of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile: This intermediate is typically prepared from 4-amino-2-(trifluoromethyl)benzonitrile by reaction with thiophosgene or a thiophosgene equivalent.

  • Coupling Reaction: The isothiocyanate intermediate is then reacted with the appropriate amine-containing precursor, which forms the hydantoin ring of Enzalutamide. This reaction is often carried out in a suitable solvent like toluene at elevated temperatures.

  • Final Steps: Subsequent steps may involve modifications to the other parts of the molecule to complete the synthesis of Enzalutamide. Purification is typically achieved by recrystallization or column chromatography.

Biological Assay Protocols

This assay is used to determine the affinity of a compound for the androgen receptor.

  • Preparation of AR-containing lysate: Prepare cell lysates from a cell line that overexpresses the androgen receptor (e.g., LNCaP cells).

  • Competitive Binding: Incubate the cell lysate with a constant concentration of a radiolabeled androgen (e.g., ³H-DHT) and varying concentrations of the test compound (e.g., Enzalutamide).

  • Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be calculated from this curve.

This assay measures the ability of a compound to inhibit the nuclear export of a known XPO1 cargo protein.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or a cancer cell line of interest) and treat the cells with varying concentrations of the test compound (e.g., Selinexor) for a defined period.

  • Immunofluorescence Staining: Fix and permeabilize the cells. Then, incubate the cells with a primary antibody specific for a known XPO1 cargo protein (e.g., p53). Subsequently, incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with a fluorescent DNA dye (e.g., DAPI).

  • Microscopy and Image Analysis: Acquire images of the cells using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio of the cargo protein in treated versus untreated cells. An increase in this ratio indicates inhibition of nuclear export.

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[1]

  • Incubation with Liver Microsomes: Incubate the test compound at a known concentration with liver microsomes (from human or other species) in the presence of a NADPH-regenerating system to initiate the metabolic reactions.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Analysis: Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k. A longer half-life indicates greater metabolic stability.

Signaling Pathway and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the discussed compounds.

androgen_receptor_signaling Androgen Androgen (e.g., DHT) AR_cytoplasm Androgen Receptor (AR) (Cytoplasm) Androgen->AR_cytoplasm Binds AR_dimer AR Dimerization AR_cytoplasm->AR_dimer HSP Heat Shock Proteins (HSP) HSP->AR_cytoplasm AR_HSP_complex AR-HSP Complex AR_nucleus AR Nuclear Translocation AR_dimer->AR_nucleus ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Enzalutamide Enzalutamide Enzalutamide->AR_cytoplasm Inhibits Binding Enzalutamide->AR_nucleus Inhibits Translocation Enzalutamide->ARE Inhibits DNA Binding

Caption: Androgen Receptor Signaling Pathway and Inhibition by Enzalutamide.

xpo1_crm1_pathway TSP_nucleus Tumor Suppressor Proteins (TSPs) (Nucleus) Export_complex Export Complex (TSP/Oncoprotein-XPO1-RanGTP) TSP_nucleus->Export_complex Oncoproteins_nucleus Oncoproteins (Nucleus) Oncoproteins_nucleus->Export_complex XPO1 XPO1/CRM1 XPO1->Export_complex RanGTP RanGTP RanGTP->Export_complex Nuclear_Pore Nuclear Pore Complex Export_complex->Nuclear_Pore Translocates through TSP_cytoplasm TSPs (Cytoplasm) Nuclear_Pore->TSP_cytoplasm Oncoproteins_cytoplasm Oncoproteins (Cytoplasm) Nuclear_Pore->Oncoproteins_cytoplasm Degradation Degradation/ Inactivation TSP_cytoplasm->Degradation Tumor_Growth Tumor Growth & Proliferation Oncoproteins_cytoplasm->Tumor_Growth Selinexor Selinexor Selinexor->XPO1 Inhibits

Caption: XPO1/CRM1-Mediated Nuclear Export and Inhibition by Selinexor.

experimental_workflow start Start: Drug Candidate (Trifluoromethylated Benzonitrile) synthesis Chemical Synthesis & Purification start->synthesis in_vitro_assays In Vitro Biological Assays synthesis->in_vitro_assays binding_assay Target Binding Assay (e.g., AR Binding) in_vitro_assays->binding_assay cell_based_assay Cell-based Functional Assay (e.g., XPO1 Inhibition) in_vitro_assays->cell_based_assay metabolic_stability Metabolic Stability Assay (Microsomal Stability) in_vitro_assays->metabolic_stability lead_optimization Lead Optimization binding_assay->lead_optimization cell_based_assay->lead_optimization metabolic_stability->lead_optimization lead_optimization->synthesis Iterative Design in_vivo_studies In Vivo Efficacy & Toxicology Studies lead_optimization->in_vivo_studies Promising Candidate end Preclinical Candidate in_vivo_studies->end

Caption: General Experimental Workflow for Drug Discovery.

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates. Its application to the benzonitrile scaffold has yielded highly effective therapeutics, particularly in the field of oncology. The case studies of Enzalutamide and Selinexor demonstrate how the unique electronic and steric properties of the CF₃ group can be leveraged to enhance target binding, improve metabolic stability, and ultimately lead to more potent and effective drugs. The protocols and pathways detailed in these notes provide a framework for the rational design and evaluation of future trifluoromethylated benzonitrile-based drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Fluoro-4-(trifluoromethyl)benzonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in improving yields and troubleshooting common issues encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic routes for the preparation of this compound:

  • A five-step synthesis starting from ortho-fluoro benzotrifluoride. This pathway involves nitration, reduction, bromination, diazotization, and a final cyanation step.[1][2]

  • A Sandmeyer reaction approach, which involves the diazotization of a suitable aromatic amine followed by cyanation.[3][4][5]

Q2: Which synthetic route generally provides a higher yield?

A2: The five-step synthesis, while longer, is well-documented in patent literature and can provide high purity and good overall yields when each step is optimized.[2] The Sandmeyer reaction is a more direct approach for introducing the nitrile group but can be sensitive to reaction conditions, which may affect the final yield.[3][4]

Troubleshooting Guides

This section provides detailed troubleshooting for the five-step synthesis of this compound.

Step 1: Nitration of o-Fluorobenzotrifluoride

Issue: Low yield of 3-trifluoromethyl-4-fluoronitrobenzene.

Potential CauseSuggested Solution
Incomplete Reaction - Ensure the reaction is stirred for the recommended time (at least 30 minutes after the addition of the mixed acid).- Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
Improper Temperature Control - Maintain the reaction temperature between 10-20°C during the dropwise addition of the mixed acid. An increase in temperature can lead to the formation of undesired side products.[1]
Incorrect Acid Mixture - Prepare the mixed acid of 98% nitric acid and 98% sulfuric acid uniformly before adding it to the reaction flask.[1]
Loss during Work-up - Ensure complete extraction of the product from the aqueous layer using dichloromethane.- Minimize loss during the removal of the solvent under reduced pressure.

Issue: Formation of multiple nitro isomers.

Potential CauseSuggested Solution
High Reaction Temperature - Strictly maintain the reaction temperature below 20°C to favor the formation of the desired 4-nitro isomer.
Incorrect Reagent Stoichiometry - Use the specified molar ratios of nitric acid and sulfuric acid to o-fluorobenzotrifluoride.
Step 2: Reduction of 3-Trifluoromethyl-4-fluoronitrobenzene

Issue: Low yield of 3-trifluoromethyl-4-fluoroaniline.

Potential CauseSuggested Solution
Incomplete Reaction - Ensure the reaction is refluxed for a sufficient amount of time (at least 3.5 hours).[1]- Monitor the disappearance of the starting material by TLC or GC.
Catalyst Inactivity - Use high-quality iron powder. The quality of the iron can significantly impact the reaction rate and yield.- Ensure the ammonium chloride solution is fresh.
Poor Mixing - Maintain vigorous stirring to ensure good contact between the reactants and the iron powder.
Side Reactions - Over-reduction can sometimes occur. Monitor the reaction closely and stop it once the starting material is consumed.
Step 3: Bromination of 3-Trifluoromethyl-4-fluoroaniline

Issue: Low yield of 2-bromo-4-fluoro-5-trifluoromethylaniline.

Potential CauseSuggested Solution
Sub-optimal Temperature - Control the temperature of the system between 10-20°C during the addition of bromine.[1]
Loss of Product during Work-up - Carefully adjust the pH to ~7 with a saturated sodium carbonate solution to ensure complete precipitation of the product.[1]

Issue: Formation of di-brominated impurities.

Potential CauseSuggested Solution
Excess Bromine - Use a precise amount of bromine. A slight excess is used, but a large excess will lead to di-bromination.
Localized High Concentration of Bromine - Add the bromine dropwise and slowly to the reaction mixture to avoid localized high concentrations that can promote di-bromination.
Step 4 & 5: Diazotization and Cyanation

Issue: Low yield of this compound.

Potential CauseSuggested Solution
Decomposition of Diazonium Salt - Prepare the diazonium salt at low temperatures (0-5°C) and use it immediately in the next step. Diazonium salts are often unstable at higher temperatures.
Inefficient Cyanation - Ensure the cuprous cyanide is of high quality. The purity of the cyanating agent is crucial.- The reaction is typically heated to reflux for several hours; ensure the reaction goes to completion.[2]
Side Reactions - The Sandmeyer reaction can have side reactions, such as the formation of phenols or biaryl compounds.[1][4] Maintaining a low temperature during diazotization and controlled addition to the cyanide solution can minimize these.
Loss during Purification - The final product can be purified by wet distillation or column chromatography. Optimize the purification method to minimize loss.[2]

Experimental Protocols

Five-Step Synthesis of this compound[1][2]

Step 1: Nitration of o-Fluorobenzotrifluoride

  • To a two-liter three-neck reaction flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 540 mL of 98% sulfuric acid and 500.0 g (3.049 mol) of o-fluorobenzotrifluoride.

  • Prepare a mixed acid by combining 144 mL of 98% nitric acid (3.354 mol) and 180 mL of 98% sulfuric acid.

  • Slowly add the mixed acid dropwise to the reaction mixture while maintaining the temperature between 10-20°C. The addition should take about 3 hours.

  • Continue stirring for 30 minutes after the addition is complete.

  • Allow the mixture to stand and separate the layers. Extract the aqueous layer once with dichloromethane.

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate to obtain 3-trifluoromethyl-4-fluoronitrobenzene.

    • Yield: 82%, Purity: 97.7% (GC)

Step 2: Reduction of 3-Trifluoromethyl-4-fluoronitrobenzene

  • In a four-necked reaction flask, add 1087 mL of water, 333.7 g of iron powder (5.958 mol), and 42.8 g of ammonium chloride (0.793 mol).

  • Heat the mixture to reflux.

  • Slowly add 425 g (2.03 mol) of 3-trifluoromethyl-4-fluoronitrobenzene dropwise over 2 hours, maintaining a slow reflux.

  • Continue to reflux for an additional 3.5 hours.

  • Isolate the product by steam distillation to obtain 3-trifluoromethyl-4-fluoroaniline.

    • Yield: >100% (crude), Purity: 99.12% (GC)

Step 3: Bromination of 3-Trifluoromethyl-4-fluoroaniline

  • In a 5-liter three-neck reaction flask, dissolve 490.0 g (2.737 mol) of 3-trifluoromethyl-4-fluoroaniline in 2450 mL of acetic acid.

  • Add 481.0 g (3.0 mol) of bromine dropwise over about 2 hours, maintaining the temperature between 10-20°C.

  • Continue stirring at room temperature for 2 hours.

  • Pour the reaction mixture into 5L of water and adjust the pH to ~7 with a saturated sodium carbonate aqueous solution.

  • Filter the resulting solid to obtain 2-bromo-4-fluoro-5-trifluoromethylaniline.

    • Yield: 85%, Purity: 93.35% (GC)

Step 4 & 5: Diazotization and Cyanation

  • Prepare the diazonium salt of 2-bromo-4-fluoro-5-trifluoromethylaniline according to standard procedures at 0-5°C.

  • In a separate flask, add 166 g (0.683 mol) of 3-fluoro-4-methyl bromobenzene trifluoride, 92.2 g (1.02 mol) of cuprous cyanide, and 664 mL of DMF.

  • Under a nitrogen atmosphere, heat the mixture to reflux and add the diazonium salt solution.

  • Reflux for 7 hours.

  • After cooling, pour the mixture into 2L of water and isolate the solid product, this compound, by wet distillation.

    • Yield: 54%, Purity: 98.2% (GC)

Data Summary

StepProductStarting MaterialYield (%)Purity (%) (Method)
1. Nitration3-trifluoromethyl-4-fluoronitrobenzeneo-fluorobenzotrifluoride8297.7 (GC)
2. Reduction3-trifluoromethyl-4-fluoroaniline3-trifluoromethyl-4-fluoronitrobenzene>100 (crude)99.12 (GC)
3. Bromination2-bromo-4-fluoro-5-trifluoromethylaniline3-trifluoromethyl-4-fluoroaniline8593.35 (GC)
4 & 5. Diazotization & CyanationThis compound2-bromo-4-fluoro-5-trifluoromethylaniline5498.2 (GC)

Visualizations

Five_Step_Synthesis A o-Fluorobenzotrifluoride B Nitration (HNO3, H2SO4) A->B Step 1 C 3-Trifluoromethyl-4- fluoronitrobenzene B->C D Reduction (Fe, NH4Cl) C->D Step 2 E 3-Trifluoromethyl-4- fluoroaniline D->E F Bromination (Br2, Acetic Acid) E->F Step 3 G 2-Bromo-4-fluoro-5- trifluoromethylaniline F->G H Diazotization & Cyanation (NaNO2, H+; CuCN) G->H Steps 4 & 5 I 3-Fluoro-4-(trifluoromethyl)- benzonitrile H->I

Caption: Workflow for the five-step synthesis of this compound.

Troubleshooting_Nitration Start Low Yield in Nitration Step Cause1 Incomplete Reaction Start->Cause1 Cause2 Improper Temperature Control Start->Cause2 Cause3 Incorrect Acid Mixture Start->Cause3 Solution1a Increase Reaction Time Cause1->Solution1a Solution1b Monitor with GC/TLC Cause1->Solution1b Solution2 Maintain 10-20°C Cause2->Solution2 Solution3 Ensure Uniform Mixing Cause3->Solution3

Caption: Troubleshooting logic for low yield in the nitration step.

References

Technical Support Center: Purification of 3-Fluoro-4-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-fluoro-4-(trifluoromethyl)benzonitrile by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of this compound is silica gel (60 Å, 230-400 mesh).[1] Silica gel is a polar adsorbent, which allows for the effective separation of compounds with varying polarities.[1][2] For compounds that may be sensitive to the acidic nature of silica gel, alternative stationary phases like alumina or deactivated silica gel can be considered.[2]

Q2: How do I determine the optimal mobile phase (eluent) for the separation?

A2: The ideal mobile phase can be determined by running preliminary Thin Layer Chromatography (TLC) analyses.[1] A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate. For a compound with similar polarity, 4-fluoro-3-(trifluoromethyl)benzonitrile, a mobile phase of petroleum ether:ethyl acetate (20:1) has been used successfully.[3] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound on the TLC plate, as this generally translates to good separation on a column.[1]

Q3: My compound is not moving down the column. What could be the issue?

A3: There are several potential reasons for this:

  • Incorrect Solvent System: The mobile phase may be too non-polar. You can gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate) to the mobile phase.[2]

  • Compound Decomposition: The compound may be unstable on the silica gel and has decomposed. You can test for this by spotting the compound on a TLC plate with silica gel and letting it sit for a while before developing to see if degradation occurs.[2]

  • Insoluble Impurities: The crude sample may contain insoluble impurities that have clogged the column.[4]

Q4: The separation between my desired compound and impurities is poor. How can I improve it?

A4: To improve separation (resolution), you can try the following:

  • Optimize the Mobile Phase: Use a less polar solvent system to increase the retention time on the column, which may allow for better separation of closely eluting compounds.

  • Use a Longer Column: Increasing the length of the stationary phase can improve separation.

  • Gradient Elution: Start with a non-polar mobile phase and gradually increase its polarity during the elution. This can help to separate compounds with a wider range of polarities.[1]

  • Sample Loading: Ensure the sample is loaded onto the column in a narrow band to prevent band broadening.[5]

Q5: My purified compound seems to have co-eluted with an impurity. What are the likely impurities?

A5: Common impurities can arise from the synthetic route used to prepare this compound. Potential impurities could include unreacted starting materials from steps such as nitration, reduction, bromination, and diazotization, or side-products from these reactions.[6][7] For example, isomers or incompletely reacted intermediates could be present.

Data Presentation

Table 1: Recommended Chromatographic Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar adsorbent suitable for a wide range of organic compounds.[1]
Mobile Phase Hexane/Ethyl Acetate or Petroleum Ether/Ethyl AcetateA common solvent system that allows for adjustable polarity.[3]
Initial Eluent Ratio Start with a high ratio of non-polar to polar solvent (e.g., 95:5 or 20:1)Ensures that non-polar impurities are eluted first.[1][3]
TLC Rf Target 0.2 - 0.3Provides optimal separation in column chromatography.[1]

Table 2: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound does not elute Mobile phase is too non-polar.Gradually increase the polarity of the mobile phase.[2]
Compound has decomposed on the column.Test compound stability on a silica TLC plate. Consider using a less acidic stationary phase like alumina.[2]
Poor Separation Inappropriate mobile phase polarity.Optimize the solvent system using TLC. A less polar system will increase retention and may improve separation.
Column is overloaded.Use a larger column or reduce the amount of sample loaded.
Poor column packing.Ensure the silica gel is packed uniformly without any air bubbles or channels.
Compound elutes too quickly Mobile phase is too polar.Decrease the polarity of the mobile phase.
Streaking of bands Sample is not sufficiently soluble in the mobile phase.Load the sample dissolved in the minimum amount of a solvent in which it is highly soluble. Consider dry loading.[5]

Experimental Protocols

Detailed Methodology for Purification by Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a sealed chamber with a mixture of petroleum ether and ethyl acetate (starting with a 20:1 ratio).

    • Visualize the spots using a UV lamp (254 nm).

    • Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Select a glass column of an appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.

    • Add another layer of sand on top of the packed silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent if necessary for solubility.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

    • Gently add a small amount of the mobile phase to wash the sides of the column and drain again.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin collecting fractions in test tubes or flasks.

    • Maintain a constant flow rate.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

    • Monitor the elution of the compound by collecting small fractions and analyzing them by TLC.

  • Isolation of Purified Compound:

    • Identify the fractions containing the pure product using TLC.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Optimize Mobile Phase) column_prep Column Preparation (Pack Silica Gel) tlc->column_prep sample_loading Sample Loading column_prep->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis fraction_analysis->elution Adjust Polarity isolation Combine Pure Fractions & Evaporate Solvent fraction_analysis->isolation Identify Pure Fractions pure_product Pure Product isolation->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_poor_separation Poor Separation cluster_no_elution No Elution cluster_fast_elution Fast Elution start Problem Encountered q_separation Are peaks overlapping? start->q_separation a_separation_yes Decrease Mobile Phase Polarity or Use Longer Column q_separation->a_separation_yes Yes q_elution Is compound stuck at the top? q_separation->q_elution No end Problem Resolved a_separation_yes->end a_elution_yes Increase Mobile Phase Polarity q_elution->a_elution_yes Yes a_elution_no Check for Decomposition (Test on TLC) q_elution->a_elution_no No q_fast Compound in first fractions? q_elution->q_fast Other Issue a_elution_yes->end a_elution_no->end a_fast_yes Decrease Mobile Phase Polarity q_fast->a_fast_yes Yes q_fast->end No a_fast_yes->end

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Synthesis of 3-Fluoro-4-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-4-(trifluoromethyl)benzonitrile.

Troubleshooting Guide

Low product yield and the presence of impurities are common challenges during the synthesis of this compound. This guide addresses specific issues you may encounter during the key stages of the synthesis, which typically involves the diazotization of 4-fluoro-3-(trifluoromethyl)aniline followed by a Sandmeyer (cyanation) reaction.

Problem 1: Low Yield of Diazonium Salt / Incomplete Diazotization

Symptom Potential Cause Recommended Solution
Reaction mixture remains milky or contains solid starting material after diazotization.Incomplete dissolution of the aniline starting material. The salt of the aniline may not be fully soluble in the acidic medium.Ensure the 4-fluoro-3-(trifluoromethyl)aniline is completely dissolved in the acid before adding the sodium nitrite solution. Gentle warming may be necessary initially, followed by thorough cooling before diazotization.
Brown fumes (NOx) are observed during the addition of sodium nitrite.Reaction temperature is too high. Diazonium salts are thermally unstable and can decompose at elevated temperatures.[1]Maintain a strict temperature control between 0-5°C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.
The diazonium salt solution appears dark or tarry.Side reactions due to incorrect acid concentration. The amount of acid is crucial for the stability of the diazonium salt.Use the recommended molar ratio of sulfuric acid to the aniline, typically in the range of 4.5-6.5 moles of sulfuric acid per mole of aniline.[2]

Problem 2: Significant Formation of Phenolic Impurity

Symptom Potential Cause Recommended Solution
GC-MS or NMR analysis of the crude product shows a significant peak corresponding to 3-Fluoro-4-(trifluoromethyl)phenol.Hydrolysis of the diazonium salt. The diazonium group is susceptible to replacement by a hydroxyl group from water, especially at elevated temperatures.[2]Maintain low temperatures (0-5°C) during the diazotization and before the cyanation step. Use the diazonium salt solution immediately after its preparation.
Localized heating during the Sandmeyer reaction. The addition of the diazonium salt to the hot cyanide solution can cause localized overheating.Add the cold diazonium salt solution slowly to the cyanide solution while vigorously stirring to ensure rapid and even dispersion of heat.

Problem 3: Low Conversion in the Cyanation (Sandmeyer) Step

Symptom Potential Cause Recommended Solution
Significant amount of unreacted starting material or intermediate (e.g., the corresponding phenol) is observed in the final product mixture.Poor quality or insufficient amount of copper(I) cyanide. The catalytic activity of CuCN is critical for the Sandmeyer reaction.Use freshly prepared or high-purity copper(I) cyanide. Ensure the correct stoichiometric amount is used as per the protocol.
Reaction temperature is too low. While high temperatures can lead to decomposition, a certain activation energy is required for the cyanation reaction.Follow the recommended temperature profile for the Sandmeyer reaction. This often involves a controlled warming phase after the addition of the diazonium salt.

Problem 4: Presence of Colored Impurities in the Final Product

Symptom Potential Cause Recommended Solution
The isolated product is colored (e.g., yellow or brown) instead of the expected white or off-white solid.Formation of azo compounds. Azo coupling can occur between the diazonium salt and unreacted aniline or other electron-rich aromatic species.Ensure complete diazotization of the starting aniline. The pH of the reaction mixture should be carefully controlled to minimize azo coupling.
Decomposition of the diazonium salt. Uncontrolled decomposition can lead to a variety of colored byproducts.Adhere strictly to the temperature and time parameters of the diazotization and Sandmeyer reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and critical side reaction in the synthesis of this compound?

A1: The most prevalent side reaction is the hydrolysis of the intermediate diazonium salt (4-fluoro-3-(trifluoromethyl)benzenediazonium salt) to form 3-Fluoro-4-(trifluoromethyl)phenol.[2] This is primarily caused by elevated temperatures during the diazotization or the Sandmeyer reaction. Strict temperature control is paramount to minimize this impurity.

Q2: My final product purity is low, even after column chromatography. What could be the issue?

A2: If standard purification methods are ineffective, consider the presence of isomeric impurities that may have formed in earlier steps of the synthesis, especially if you started from ortho-fluoro benzotrifluoride. For instance, during the nitration step, small amounts of other isomers might be formed. These isomers can be carried through the subsequent reaction steps. It is advisable to check the purity of all intermediates.

Q3: Can I store the diazonium salt solution for later use?

A3: It is highly recommended to use the diazonium salt solution immediately after its preparation. Aryl diazonium salts, although more stable than their alkyl counterparts, are prone to decomposition over time, even at low temperatures.[1] Storage will likely lead to a decrease in yield and an increase in impurities, particularly the corresponding phenol.

Q4: What is the role of copper(I) cyanide in the Sandmeyer reaction?

A4: Copper(I) cyanide acts as a catalyst and the source of the cyanide nucleophile in the Sandmeyer reaction. It facilitates the conversion of the diazonium salt to the desired benzonitrile. The quality and reactivity of the copper(I) cyanide are crucial for a successful reaction.

Q5: Are there any alternative methods to the Sandmeyer reaction for this synthesis?

A5: Yes, alternative routes exist. One patented method involves the bromination of 4-fluoro-3-(trifluoromethyl)aniline, followed by a diazotization-dediazoniation reaction to yield 3-bromo-6-fluorobenzotrifluoride. This intermediate can then undergo a nucleophilic substitution with a cyanide source, such as copper(I) cyanide, to give the final product. However, this multi-step process may have its own set of side reactions and optimization challenges.

Experimental Protocols

Protocol 1: Diazotization of 4-Fluoro-3-(trifluoromethyl)aniline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-fluoro-3-(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated sulfuric acid (5-6 equivalents) and water.

  • Cool the mixture to 0-5°C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The resulting solution contains the 4-fluoro-3-(trifluoromethyl)benzenediazonium salt and should be used immediately in the next step.

Protocol 2: Sandmeyer Cyanation

  • In a separate reactor, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

  • Heat the cyanide solution to the recommended reaction temperature (typically between 60-80°C).

  • Slowly and carefully add the cold diazonium salt solution from Protocol 1 to the hot cyanide solution with vigorous stirring. Control the rate of addition to maintain the reaction temperature and to manage the evolution of nitrogen gas.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_diazotization Diazotization cluster_cyanation Sandmeyer Reaction 4-Fluoro-3-(trifluoromethyl)aniline 4-Fluoro-3-(trifluoromethyl)aniline Diazonium Salt 4-Fluoro-3-(trifluoromethyl)benzenediazonium salt 4-Fluoro-3-(trifluoromethyl)aniline->Diazonium Salt NaNO2, H2SO4 0-5°C Product This compound Diazonium Salt->Product CuCN, NaCN Heat

Caption: Main synthesis pathway for this compound.

Side_Reactions cluster_byproducts Potential Side Products Diazonium Salt 4-Fluoro-3-(trifluoromethyl)benzenediazonium salt Phenol 3-Fluoro-4-(trifluoromethyl)phenol Diazonium Salt->Phenol H2O, Heat (Hydrolysis) Azo_Compound Azo Compound Diazonium Salt->Azo_Compound Unreacted Aniline (Azo Coupling)

Caption: Common side reactions originating from the diazonium salt intermediate.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Diazotization Analyze Diazotization Step Start->Check_Diazotization Check_Sandmeyer Analyze Sandmeyer Step Start->Check_Sandmeyer Check_Purity Check Intermediate Purity Start->Check_Purity Temp_Control Temperature > 5°C? Check_Diazotization->Temp_Control CuCN_Quality Poor CuCN Quality? Check_Sandmeyer->CuCN_Quality Isomeric_Impurity Isomeric Impurities? Check_Purity->Isomeric_Impurity Acid_Conc Incorrect Acid Conc.? Temp_Control->Acid_Conc No Solution_Temp Improve Cooling (Ice-Salt Bath) Temp_Control->Solution_Temp Yes Solution_Acid Adjust Acid Ratio (5-6 equiv.) Acid_Conc->Solution_Acid Yes Reaction_Temp Incorrect Reaction Temp.? CuCN_Quality->Reaction_Temp No Solution_CuCN Use High-Purity CuCN CuCN_Quality->Solution_CuCN Yes Solution_Reaction_Temp Optimize Temperature Reaction_Temp->Solution_Reaction_Temp Yes Solution_Purity Purify Intermediates Isomeric_Impurity->Solution_Purity Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Handling and storage guidelines for 3-Fluoro-4-(trifluoromethyl)benzonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Fluoro-4-(trifluoromethyl)benzonitrile. It includes guidelines for safe handling and storage, troubleshooting tips for common experimental issues, and answers to frequently asked questions.

Physical and Chemical Properties

A summary of key quantitative data for this compound is provided below for quick reference.

PropertyValue
CAS Number 67515-59-7
Molecular Formula C₈H₃F₄N
Molecular Weight 189.11 g/mol
Appearance White to almost white powder or crystals
Boiling Point 195 °C
Melting Point 47-51 °C
Density 1.4 g/cm³

Handling and Storage Guidelines

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent moisture absorption.

  • Protect from light.[1]

  • Recommended storage temperature is between 2-8°C.

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Use only in a well-ventilated area or under a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke when using this product.[1][2]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound.

Issue 1: Incomplete Reaction or Low Yield in Nucleophilic Aromatic Substitution (SNAr)

Possible Causes:

  • Insufficient reaction temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

  • Inappropriate solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred.

  • Poor nucleophile: The nucleophile may not be strong enough or its concentration may be too low.

  • Decomposition of starting material: Prolonged reaction times at high temperatures can lead to degradation of the starting material or product.

Solutions:

  • Optimize reaction temperature: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or GC/MS.

  • Solvent screening: If the reaction is sluggish, consider switching to a different polar aprotic solvent.

  • Use a stronger nucleophile or increase its concentration: If applicable, consider using a more reactive nucleophile or increasing the molar excess of the nucleophile.

  • Monitor reaction time: Track the reaction progress closely to determine the optimal reaction time and avoid unnecessary heating that could lead to decomposition.

Issue 2: Difficulty in Product Purification

Possible Causes:

  • Co-elution of starting material and product: The polarity of the starting material and the desired product may be very similar, making separation by column chromatography challenging.

  • Presence of side products: Unwanted side reactions can lead to impurities that are difficult to separate from the main product.

  • Residual solvent: High-boiling point solvents like DMF or DMSO can be difficult to remove completely.

Solutions:

  • Optimize chromatography conditions: Experiment with different solvent systems for column chromatography. A common eluent system for similar compounds is a mixture of petroleum ether and ethyl acetate.[4] A shallow gradient of the more polar solvent can improve separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Aqueous work-up for solvent removal: To remove high-boiling point polar aprotic solvents, perform an aqueous work-up by diluting the reaction mixture with water and extracting the product with a less polar organic solvent like ethyl acetate or dichloromethane.

  • High vacuum distillation: For liquid products, distillation under high vacuum can be effective for purification.

Issue 3: Unwanted Hydrolysis of the Nitrile Group

Possible Causes:

  • Presence of strong acid or base: The nitrile group can be hydrolyzed to a carboxylic acid or an amide in the presence of strong acids or bases, especially at elevated temperatures.[2][5]

  • Moisture in the reaction: Water can participate in the hydrolysis of the nitrile group.

Solutions:

  • Control pH: Maintain a neutral or near-neutral pH during the reaction and work-up unless the reaction chemistry requires acidic or basic conditions.

  • Use anhydrous conditions: Ensure that all solvents and reagents are dry, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to moisture.

  • Purify the product quickly: If hydrolysis is a concern during work-up, minimize the contact time with aqueous acidic or basic solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: This compound is harmful if swallowed, in contact with skin, or if inhaled.[6][7] It can cause skin and serious eye irritation.[1][2] It is important to handle it with appropriate personal protective equipment in a well-ventilated area.

Q2: What are the incompatible materials to avoid when working with this compound?

A2: Avoid contact with strong oxidizing agents and strong reducing agents.[2]

Q3: What are the hazardous decomposition products of this compound?

A3: Under fire conditions, thermal decomposition can lead to the release of toxic and irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[2]

Q4: Can the fluorine atom on the aromatic ring act as a leaving group in nucleophilic aromatic substitution reactions?

A4: Yes, in nucleophilic aromatic substitution (SNAr) reactions, fluorine is often a good leaving group. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the strong electron-withdrawing nature of the fluorine atom. The presence of the trifluoromethyl and nitrile groups further activates the ring towards nucleophilic attack.

Q5: What is a typical experimental protocol for a reaction involving this compound?

A5: A general procedure for a substitution reaction could involve dissolving this compound in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). The nucleophile is then added, and the mixture is heated. Reaction temperatures can range from 60°C to 250°C depending on the reactivity of the nucleophile. After the reaction is complete, the mixture is typically cooled, diluted with water, and the product is extracted with an organic solvent. Purification is then carried out by column chromatography or recrystallization.

Experimental Workflow and Logic Diagrams

Below are diagrams illustrating logical workflows for troubleshooting and experimental planning.

G Troubleshooting Low Yield in SNAr Reaction start Low or No Product Formation check_temp Is Reaction Temperature Sufficiently High? start->check_temp increase_temp Increase Temperature Incrementally (e.g., in 20°C steps) check_temp->increase_temp No check_solvent Is the Solvent Appropriate? (e.g., polar aprotic) check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Screen Alternative Solvents (DMF, DMSO, NMP) check_solvent->change_solvent No check_nucleophile Is the Nucleophile Stable and Sufficiently Reactive? check_solvent->check_nucleophile Yes change_solvent->check_nucleophile increase_nucleophile Increase Nucleophile Equivalents or Use a Stronger Nucleophile check_nucleophile->increase_nucleophile No check_time Is Reaction Time Optimal? check_nucleophile->check_time Yes increase_nucleophile->check_time monitor_reaction Monitor Reaction Over Time (TLC, GC/MS) to Avoid Decomposition check_time->monitor_reaction Unsure success Improved Yield check_time->success Yes monitor_reaction->success

Caption: Troubleshooting workflow for low-yielding SNAr reactions.

G Purification Strategy Decision Tree start Crude Product Obtained is_solid Is the Product a Solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil/Liquid) is_pure_solid Is the Product Pure? recrystallize->is_pure_solid solid_done Purification Complete is_pure_solid->solid_done Yes is_pure_solid->column_chromatography No is_pure_oil Is the Product Pure? column_chromatography->is_pure_oil oil_done Purification Complete is_pure_oil->oil_done Yes distillation Consider High Vacuum Distillation is_pure_oil->distillation No

Caption: Decision tree for selecting a suitable purification method.

References

3-Fluoro-4-(trifluoromethyl)benzonitrile MSDS and safety precautions.

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 3-Fluoro-4-(trifluoromethyl)benzonitrile?

A1: Based on data for the isomer 4-Fluoro-3-(trifluoromethyl)benzonitrile, this compound is considered hazardous.[1] It is harmful if swallowed, in contact with skin, or inhaled.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Appropriate PPE is crucial for safe handling. This includes:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).[1]

  • Skin and Body Protection: A laboratory coat, fully buttoned.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with a suitable cartridge is recommended.

Q3: What are the proper storage conditions for this compound?

A3: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is also noted to be light-sensitive, so protection from light is recommended.[1]

Q4: What should I do in case of accidental exposure?

A4: Immediate action is critical.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor/physician if you feel unwell.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent reaction yield during synthesis Impure starting materials.Ensure the purity of reactants, such as o-fluorobenzotrifluoride, through appropriate analytical techniques (e.g., GC, NMR) before starting the reaction.
Reaction temperature not optimized.The synthesis of related compounds involves precise temperature control, for example, during nitration reactions which should be kept between 10-20°C. Use an ice bath to manage exothermic reactions.
Incomplete reaction.Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion before workup.
Difficulty in purifying the final product Presence of isomers or byproducts.Column chromatography is a common purification method for this class of compounds. Experiment with different solvent systems (e.g., petroleum ether: ethyl acetate) to achieve optimal separation.
Product is an oil instead of a solid.Some related compounds have low melting points. If the product is an oil at room temperature, purification may require techniques suitable for non-crystalline materials.
Compound decomposition over time Improper storage.As the compound is light-sensitive, store it in an amber vial or a container protected from light. Ensure the container is tightly sealed and stored in a cool, dry place.[1]

Safety and Handling Data

Physical and Chemical Properties (of 4-Fluoro-3-(trifluoromethyl)benzonitrile)
PropertyValue
CAS Number 67515-59-7
Molecular Formula C₈H₃F₄N
Molecular Weight 189.11 g/mol
Appearance White to almost white powder to crystal
Melting Point 66 - 70 °C
Boiling Point 195 °C

Source: Chem-Impex[2]

Hazard Identification (of 4-Fluoro-3-(trifluoromethyl)benzonitrile)
Hazard ClassCategory
Acute Oral Toxicity Category 4
Acute Dermal Toxicity Category 4
Acute Inhalation Toxicity Category 4
Skin Corrosion/Irritation Category 2
Serious Eye Damage/Eye Irritation Category 2
Specific target organ toxicity (single exposure) Category 3

Source: Fisher Scientific[1]

Experimental Workflow & Safety Protocols

Below are diagrams illustrating key safety workflows for handling this compound.

ChemicalHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review MSDS & SOPs PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->PPE Weigh Weigh Compound in Fume Hood Prep->Weigh FumeHood Ensure Fume Hood is Operational PPE->FumeHood Reaction Perform Experiment Weigh->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Waste Dispose of Waste in Labeled Container Decontaminate->Waste RemovePPE Remove PPE Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Standard Chemical Handling Workflow

SpillResponse Spill Chemical Spill Occurs Alert Alert Others in the Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess Decision Can you clean it up safely? Assess->Decision SmallSpill Small Spill Procedure Decision->SmallSpill Yes LargeSpill Large Spill Procedure Decision->LargeSpill No Absorb Cover with Inert Absorbent Material SmallSpill->Absorb Evacuate Evacuate the Area LargeSpill->Evacuate Collect Collect Residue into Waste Container Absorb->Collect Clean Clean Spill Area Collect->Clean ContactEHS Contact Emergency Personnel / EHS Evacuate->ContactEHS

Chemical Spill Response Flowchart

References

Troubleshooting low yield in Sandmeyer reaction for benzonitriles.

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields in their benzonitrile synthesis experiments via the Sandmeyer reaction.

Troubleshooting Guides & FAQs

This section addresses specific issues encountered during the Sandmeyer reaction for benzonitrile synthesis in a question-and-answer format.

Q1: My Sandmeyer reaction for benzonitrile synthesis is resulting in a very low yield. What are the most common causes?

A1: Low yields in the Sandmeyer reaction for benzonitriles typically stem from one of four primary issues:

  • Incomplete Diazotization: The initial conversion of the aromatic amine to the diazonium salt is a critical step. If this reaction is not complete, the overall yield will be inherently limited.[1][2]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can easily decompose, especially at temperatures above 5-10 °C.[1][3][4] This leads to the formation of unwanted byproducts, primarily phenols.[2]

  • Issues with the Cyanation Step: The reaction of the diazonium salt with copper(I) cyanide must be carefully controlled. Problems can include an inactive catalyst or improper reaction conditions.[1]

  • Formation of Side Products: Several competing reactions can occur, such as the formation of phenols, biaryl compounds, or azo dyes, which consume the diazonium salt intermediate.[2]

Q2: How can I ensure the initial diazotization step is successful and complete?

A2: Optimizing the diazotization is crucial for a high yield. Consider the following factors:

  • Strict Temperature Control: The reaction must be maintained at a low temperature, typically between 0-5 °C, to prevent the decomposition of the unstable diazonium salt.[1][3][5] Using an ice-salt bath is recommended for better temperature management.[3]

  • Slow Reagent Addition: The sodium nitrite solution should be added slowly and dropwise to the acidic solution of the amine.[3][5] This helps control the exothermic nature of the reaction and maintain the low temperature.

  • Sufficient Acidity: A strong mineral acid, like HCl or H₂SO₄, is required.[3] High acidity is necessary to generate the reactive nitrosonium ion (NO⁺) and to protonate the remaining free amine, which prevents it from coupling with the diazonium salt to form an azo dye byproduct.[3][6]

  • Monitor for Completion: You can check for the presence of excess nitrous acid using starch-iodide paper (a positive test, turning blue-black, indicates excess).[1] This suggests the primary amine has been completely consumed.

Q3: My reaction mixture turned dark brown or black during diazotization. What happened?

A3: A dark coloration is a common indicator that the diazonium salt is decomposing or that significant side reactions are occurring.[3] The most likely causes are:

  • Elevated Temperature: The temperature likely rose above the optimal 0-5 °C range, causing the diazonium salt to degrade.[3]

  • Insufficient Acidity: If the solution is not acidic enough, the newly formed diazonium salt can couple with unreacted amine molecules, leading to the formation of colored azo compounds.[2][3]

Q4: What are the critical parameters to control during the cyanation (Sandmeyer) step?

A4: Once the diazonium salt is prepared, it should be used immediately in the cyanation step.[1][5] Key factors for success include:

  • Active Catalyst: Ensure the copper(I) cyanide (CuCN) solution is freshly prepared and active.[1] The quality of the CuCN is paramount.

  • Temperature: The addition of the cold diazonium salt solution to the CuCN solution should be controlled. The reaction may require gentle warming to initiate the decomposition of the diazonium salt and the evolution of nitrogen gas, but the temperature should be carefully managed to prevent side reactions.[7] A common range is to start at 0-5 °C and then allow the reaction to warm, sometimes up to 50 °C.[7]

  • pH Control: The pH of the reaction mixture should be controlled, as highly acidic or basic conditions can negatively affect the stability of the reactants and the final product.[1]

Q5: I've identified several byproducts in my crude product. What are they and how can I prevent them?

A5: The most common byproducts in a Sandmeyer cyanation are:

  • Phenols: Formed when the diazonium salt reacts with water. This is minimized by keeping the temperature low during diazotization and avoiding excessive heat in the cyanation step.[2]

  • Biaryl Compounds: Result from the coupling of two aryl radical intermediates.[2][8] This is an inherent side reaction of the radical mechanism.

  • Azo Compounds: Formed from the coupling of the diazonium salt with an electron-rich aromatic compound, often the unreacted starting amine.[2] This is suppressed by ensuring high acidity during diazotization to protonate all the starting amine.[3]

Data Presentation

The tables below summarize critical reaction parameters and provide a quick troubleshooting reference.

Table 1: Critical Parameters for Diazotization and Cyanation

Parameter Diazotization Step Cyanation Step Rationale & Notes
Temperature 0–5 °C[1][3][5] 0–50 °C (variable)[7] Low temperature is critical to prevent diazonium salt decomposition. The cyanation step may require warming to drive the reaction.
Key Reagents Aryl Amine, NaNO₂, Strong Acid (HCl, H₂SO₄)[3] Aryl Diazonium Salt, CuCN[8] A slight excess of sodium nitrite can ensure complete conversion of the amine.[1] CuCN must be active.
Acidity/pH High Acidity (Excess strong acid)[3][6] Controlled pH[1] Prevents unwanted azo-coupling side reactions. Extreme pH can affect product stability in the second step.

| Addition Rate | Slow, dropwise addition of NaNO₂ solution[3] | Slow addition of diazonium salt solution[7] | Controls exothermic reaction to maintain low temperature and prevent localized overheating. |

Table 2: Quick Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low Final Yield 1. Incomplete diazotization.[2]2. Diazonium salt decomposition.[1]3. Inactive CuCN catalyst.[1] 1. Use a slight excess of NaNO₂; check for completion with starch-iodide paper.[1]2. Maintain temperature strictly at 0-5 °C; use the diazonium salt immediately.[1][3]3. Use freshly prepared, high-quality CuCN.
Dark Brown/Black Color 1. Temperature rose above 5 °C.[3]2. Insufficient acid leading to azo coupling.[3] 1. Use an ice-salt bath and monitor temperature closely.[3]2. Ensure sufficient excess of strong mineral acid is used to fully protonate the amine.
Vigorous Gas Evolution Decomposition of the diazonium salt. This is expected during the cyanation step as N₂ is released. If it occurs prematurely during diazotization, it indicates the temperature is too high.

| Phenol as Main Byproduct | Reaction of diazonium salt with water.[2] | Keep temperatures low throughout the process, especially during diazotization. |

Experimental Protocols

The following are generalized protocols. Researchers should adapt them based on the specific substrate and scale.

Protocol 1: General Procedure for Diazotization

  • Dissolve the primary aromatic amine (1.0 eq.) in a suitable strong mineral acid (e.g., 3 M H₂SO₄ or HCl) in a reaction vessel.

  • Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05-1.1 eq.) in cold water.

  • Add the sodium nitrite solution dropwise to the cold amine solution over 30-60 minutes, ensuring the temperature never exceeds 5 °C.[3]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[3]

  • The resulting cold diazonium salt solution should be used immediately without isolation.[1]

Protocol 2: General Procedure for Sandmeyer Cyanation

  • In a separate, larger vessel, prepare a solution of copper(I) cyanide (1.1-1.2 eq.) and sodium or potassium cyanide in water.[7] Cool this solution to 0-5 °C.

  • Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the stirred cuprous cyanide solution.[7] Maintain the temperature at 0-5 °C during the addition.

  • Vigorous evolution of nitrogen gas should be observed. After the addition is complete, continue stirring at low temperature for 30 minutes.[7]

  • Allow the reaction mixture to warm slowly to room temperature, and then gently heat to 40-50 °C for 1-2 hours to ensure the reaction is complete.[7]

  • Cool the mixture to room temperature and extract the benzonitrile product with a suitable organic solvent (e.g., toluene, dichloromethane).

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product for purification.

Visual Guides: Reaction Pathways and Troubleshooting Logic

The following diagrams illustrate the key chemical transformations and troubleshooting logic.

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation (Radical Mechanism) Amine Aryl Amine (Ar-NH2) Diazonium Aryl Diazonium Salt (Ar-N₂⁺) Amine->Diazonium NaNO₂, H⁺ 0-5 °C ArylRadical Aryl Radical (Ar•) Diazonium->ArylRadical CuCN (e⁻ transfer) -N₂ Benzonitrile Benzonitrile (Ar-CN) ArylRadical->Benzonitrile [Cu(II)CN]X Regenerates Cu(I)

Caption: Simplified mechanism of the Sandmeyer reaction for benzonitrile synthesis.

Troubleshooting_Workflow cluster_cyanation Start Low Yield in Sandmeyer Reaction CheckDiazotization Was Diazotization Step Monitored? Start->CheckDiazotization Check Step 1 CheckCyanation Was Diazonium Salt Used Immediately? Start->CheckCyanation Check Step 2 TempControl Was Temp. strictly 0-5 °C? CheckDiazotization->TempControl No / Unsure Cause1 Incomplete Diazotization CheckDiazotization->Cause1 Yes, but still low yield Acidity Was Acid Concentration Sufficient? TempControl->Acidity Yes Cause2 Diazonium Decomposition TempControl->Cause2 No Acidity->CheckCyanation Yes Cause3 Azo Coupling Acidity->Cause3 No Catalyst Was CuCN Fresh and Active? CheckCyanation->Catalyst Yes CheckCyanation->Cause2 No Cause4 Inactive Catalyst Catalyst->Cause4 No Side_Reactions Amine Aryl Amine (Ar-NH₂) Diazonium Aryl Diazonium Salt (Ar-N₂⁺) Amine->Diazonium NaNO₂, H⁺, 0-5 °C Diazonium->Amine Coupling with unreacted amine (Low Acidity) Phenol Side Product: Phenol (Ar-OH) Diazonium->Phenol Decomposition (High Temp, +H₂O) ArylRadical Aryl Radical Intermediate (Ar•) Diazonium->ArylRadical Cu(I)CN Product Desired Product Benzonitrile (Ar-CN) Azo Side Product: Azo Compound Biaryl Side Product: Biaryl (Ar-Ar) ArylRadical->Product + [Cu(II)CN]X ArylRadical->Biaryl Radical Coupling

References

Optimizing temperature for nitration of o-fluorobenzotrifluoride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of o-fluorobenzotrifluoride (2-fluoro-1-(trifluoromethyl)benzene).

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the mononitration of o-fluorobenzotrifluoride?

The optimal temperature for the nitration of benzotrifluoride derivatives is highly dependent on the desired isomer and the prevention of side reactions. A general temperature range is from -20°C to 10°C.[1] Lowering the reaction temperature is often the most effective method for controlling the reaction and improving selectivity.[2] For some deactivated substrates, temperatures may need to be raised cautiously, but this increases the risk of side products.[2][3]

Q2: What are the expected major products from the nitration of o-fluorobenzotrifluoride?

The directing effects of the ortho-fluoro group (ortho, para-directing) and the meta-directing trifluoromethyl group will influence the position of the incoming nitro group. The primary products expected are 4-nitro-2-fluorobenzotrifluoride and 6-nitro-2-fluorobenzotrifluoride. The exact ratio of these isomers can be influenced by reaction conditions, particularly temperature.

Q3: How does temperature affect the distribution of nitro-isomers?

Temperature can significantly influence the product distribution.[2] In some nitrations of substituted benzotrifluorides, higher temperatures have been found to decrease the formation of the 2-nitro isomer relative to other positions.[1] Careful temperature control is critical to achieve the desired regioselectivity.[2]

Q4: What are the common side reactions to be aware of during this nitration?

Common side reactions, particularly at elevated temperatures, include:

  • Polynitration: The addition of more than one nitro group to the aromatic ring, which reduces the yield of the desired mononitrated product.[2]

  • Formation of By-products: Higher temperatures can cause the decomposition of nitric acid, leading to the formation of nitrogen dioxide and other unwanted side products that complicate purification.[2]

  • Substrate Oxidation: Sensitive starting materials may be susceptible to oxidation at higher temperatures.[2]

Q5: What are the safety risks associated with poor temperature control?

The most significant risk is a "runaway reaction."[2] Nitration is a highly exothermic process, and if the heat generated exceeds the cooling capacity of the system, a rapid increase in temperature and pressure can occur, potentially leading to a violent decomposition or explosion.[2][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Reaction Temperature is too low: The reaction rate may be too slow at very low temperatures.Cautiously allow the temperature to rise in small increments (e.g., 2-3°C) while carefully monitoring the reaction progress.
Presence of water: Water can inhibit the formation of the nitronium ion (NO₂⁺), the active electrophile.[5]Ensure all glassware is thoroughly dried before use and use concentrated or fuming acids.[5]
High Percentage of Dinitro or other Polynitrated Products Reaction temperature is too high: Elevated temperatures provide the activation energy for subsequent nitrations on the already nitrated ring.[2]Perform the reaction at a lower temperature. Using an ice bath (0°C) or an ice-salt bath (<0°C) is recommended.[2] Ensure slow, dropwise addition of the nitrating agent to prevent localized temperature spikes.[2]
Formation of Multiple Isomers or Impurities Inadequate temperature control: Fluctuations in temperature can affect the regioselectivity of the reaction.[2]Maintain a stable, low temperature throughout the addition of the nitrating agent.[5]
Presence of excess nitrating agent or incorrect acid mixture: The composition of the nitrating mixture (e.g., ratio of sulfuric to nitric acid) can influence isomer distribution.[1]Use the stoichiometric amount of nitrating agent or a slight excess. Optimize the acid mixture based on literature for similar substrates.
Reaction Becomes Uncontrollably Exothermic (Runaway Reaction) Rate of addition of nitrating agent is too fast: Rapid addition generates heat faster than the cooling system can dissipate it.[2]Immediately cease addition of the nitrating agent and apply maximum cooling. Have a quenching bath (e.g., a large volume of ice water) ready for emergency use. For future experiments, significantly slow down the rate of addition.
Inadequate cooling: The cooling bath may not be efficient enough for the scale of the reaction.Ensure the reaction flask has good surface area contact with the cooling bath. For larger scale reactions, consider more robust cooling methods.

Data Presentation

Table 1: Illustrative Effect of Temperature on Isomer Distribution for Nitration of a Substituted Benzotrifluoride

Temperature (°C)Yield of 4-nitro isomer (%)Yield of 6-nitro isomer (%)Yield of Polynitrated Products (%)
-10 to 0~75~20< 5
10 to 20~65~25~10
30 to 40~50~30> 20

Note: This table is illustrative and based on general principles of nitration. Actual yields and isomer ratios for o-fluorobenzotrifluoride must be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for the Nitration of o-Fluorobenzotrifluoride

This protocol describes a standard laboratory procedure using a mixed-acid nitrating agent.

Materials:

  • o-Fluorobenzotrifluoride

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (≥90%)

  • Ice

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to a range of -10°C to 0°C using an ice-salt bath.

  • Substrate Addition: Slowly add o-fluorobenzotrifluoride to the cold sulfuric acid while stirring. Maintain the temperature within the specified range.

  • Nitrating Agent Addition: Add the fuming nitric acid to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over a period of 1-2 hours. Crucially, maintain the internal reaction temperature below 5°C throughout the addition. [2]

  • Reaction: After the addition is complete, allow the mixture to stir at the low temperature for an additional 30-60 minutes. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Quenching: Carefully and slowly pour the reaction mixture over a large amount of crushed ice in a separate beaker with vigorous stirring.[1][5]

  • Workup:

    • Allow the ice to melt completely.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

    • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine. . Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified further by techniques such as vacuum distillation or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Cool H2SO4 (-10°C to 0°C) prep2 Slowly Add o-Fluorobenzotrifluoride prep1->prep2 react1 Dropwise Addition of Fuming HNO3 (< 5°C) prep2->react1 react2 Stir at Low Temp (30-60 min) react1->react2 workup1 Quench on Crushed Ice react2->workup1 workup2 Extract with CH2Cl2 workup1->workup2 workup3 Wash (H2O, NaHCO3, Brine) workup2->workup3 workup4 Dry & Evaporate workup3->workup4 purify Purify (e.g., Distillation) workup4->purify

Caption: A flowchart of the key steps in the nitration of o-fluorobenzotrifluoride.

troubleshooting_guide Troubleshooting Decision Tree start Problem with Nitration? q_yield Low or No Yield? start->q_yield q_purity Impure Product? start->q_purity No q_temp Temp Too Low? q_yield->q_temp Yes q_isomers Multiple Isomers? q_purity->q_isomers Yes q_water Anhydrous Conditions? q_temp->q_water No sol_temp_up Slightly Increase Temp q_temp->sol_temp_up Yes sol_dry Use Dry Glassware & Concentrated Acids q_water->sol_dry No q_poly Polynitration? q_isomers->q_poly No sol_control_temp Ensure Stable, Low Temp During Addition q_isomers->sol_control_temp Yes sol_temp_down Lower Reaction Temp & Slow Addition Rate q_poly->sol_temp_down Yes

Caption: A decision tree for troubleshooting common nitration issues.

References

Technical Support Center: Degradation of Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the degradation of fluorinated benzonitrile compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for fluorinated benzonitriles?

Fluorinated benzonitriles can be degraded through two main routes: microbial degradation and chemical degradation. The stability conferred by the carbon-fluorine (C-F) bond often makes these compounds resistant to degradation.[1]

  • Microbial Degradation: This typically occurs via enzymatic pathways. The initial step can be either the hydrolysis of the nitrile group or a defluorination event.

    • Nitrile Group Hydrolysis: Similar to non-fluorinated benzonitriles, this can proceed via two enzymatic routes.[2]

      • Nitrilase Pathway: A single enzyme, nitrilase, directly hydrolyzes the nitrile group to a fluorinated benzoic acid and ammonia.

      • Nitrile Hydratase/Amidase Pathway: A two-step process where nitrile hydratase converts the fluorinated benzonitrile to a fluorinated benzamide, which is then hydrolyzed by an amidase to the corresponding fluorinated benzoic acid and ammonia.[3]

    • Defluorination: In some pathways, defluorination can be the initial step, followed by the degradation of the resulting benzonitrile. For instance, in the biodegradation of p-fluoronitrobenzene, defluorination was observed as the first step under certain conditions.[4] The resulting intermediates are then channeled into standard aromatic degradation pathways.

  • Chemical Degradation: The most common chemical method is hydrolysis, which can be performed under acidic or basic conditions to yield the corresponding fluorinated benzoic acid.[5][6] Advanced oxidation processes (AOPs) using ozone or UV/H₂O₂ may also be employed for recalcitrant fluorinated compounds, although they are not always effective for complete mineralization due to the strength of the C-F bond.[7]

Q2: Which microorganisms are known to degrade benzonitrile compounds?

Several microbial species, particularly from the genus Rhodococcus, are well-known for their ability to degrade nitriles.[8][9] Strains like Rhodococcus rhodochrous have been used for the biotransformation of benzonitrile.[10] While specific studies on fluorinated benzonitriles are limited, some Rhodococcus species have shown the ability to partially mineralize related compounds like 2-fluorotoluene, suggesting they are promising candidates for fluorinated benzonitrile degradation research.[11][12] Other genera, such as Pseudomonas and Burkholderia, have also been shown to degrade fluorinated aromatic compounds.[13][14]

Q3: What factors can inhibit the degradation process?

Several factors can impede the degradation of fluorinated benzonitriles:

  • C-F Bond Strength: The high dissociation energy of the C-F bond makes these molecules chemically stable and resistant to enzymatic attack.[15]

  • Fluorine Position: The position of the fluorine substituent on the aromatic ring can influence the molecule's susceptibility to enzymatic attack and degradation rates.[13]

  • Toxicity: The parent compound or its metabolites can be toxic to the microorganisms, inhibiting their growth and metabolic activity. Fluoride ions released during defluorination can also be toxic at high concentrations.[16]

  • Enzyme Inhibition: Accumulation of intermediate products (e.g., fluorinated benzamide or benzoic acid) or the presence of other compounds in the medium can inhibit the activity of key enzymes like nitrilase or amidase.[5]

  • Sub-optimal Conditions: Non-ideal pH, temperature, aeration, or nutrient concentrations can limit microbial growth and enzymatic efficiency.

Troubleshooting Guides

Microbial Degradation Experiments
Issue EncounteredPossible Cause(s)Suggested Solution(s)
Low or No Degradation Inactive microbial culture or incorrect strain.- Ensure the microbial strain is viable and has been properly acclimated to the fluorinated benzonitrile. - Verify the identity and purity of the strain. - Screen different known nitrile-degrading microorganisms (Rhodococcus, Pseudomonas, etc.).[8][14]
Sub-optimal culture conditions.- Optimize the growth medium composition, pH, and temperature for the specific microorganism. - Ensure adequate aeration for aerobic degradation pathways.
Toxicity of the substrate or metabolites.- Start with a lower concentration of the fluorinated benzonitrile. - Use a fed-batch approach to avoid high initial substrate concentrations. - Monitor for the accumulation of inhibitory intermediates and fluoride ions.[16]
Difficulty Identifying Intermediates Low concentration of transient intermediates.- Optimize sampling times to capture peak concentrations. Early and frequent sampling is crucial. - Concentrate the sample extract before analysis.
Insensitive analytical method.- Use a more sensitive analytical technique such as LC-MS/MS or GC-MS.[5] - Optimize the parameters of your current analytical method (e.g., injection volume, detector settings).
Inconsistent Results Contamination of culture.- Use strict aseptic techniques during all stages of the experiment. - Regularly check for culture purity using microscopy and plating.
Variability in inoculum.- Standardize the inoculum preparation, ensuring consistent cell density and growth phase.
Chemical Hydrolysis Experiments
Issue EncounteredPossible Cause(s)Suggested Solution(s)
Incomplete Hydrolysis Insufficient reaction time or temperature.- Increase the reaction time and/or temperature.[5] - Ensure adequate and vigorous mixing of the reaction mixture.
Inappropriate concentration of acid/base.- Optimize the concentration of the acid or base catalyst. For base-catalyzed hydrolysis, ensure a sufficient molar excess of the base (e.g., NaOH).[6]
Poor Product Yield Side reactions or product degradation.- Monitor the reaction for the formation of byproducts. - Avoid excessively harsh conditions (very high temperatures or extreme pH) that could degrade the desired product.
Issues during product extraction/isolation.- Ensure the pH is adjusted correctly during workup to protonate the carboxylic acid (for acid extraction) or keep it as a salt (for washing). - Perform multiple extractions with the appropriate solvent to ensure complete recovery.

Quantitative Data Summary

Quantitative data for the degradation of specific fluorinated benzonitriles is limited in the literature. The following table includes data for related compounds to provide a general reference.

CompoundSystemKey Parameter(s)ResultReference
p-Fluoronitrobenzene Bioelectrochemical SystemTime for 100% removal18 days[4]
p-Fluoronitrobenzene Biological SystemTime for 100% removal36 days[4]
Benzonitrile Herbicides (Ioxynil, Bromoxynil) Natural SoilMineralization20-30% within the first week[3]
2-Fluorotoluene Rhodococcus sp. OCT 10DegradationPartial mineralization observed[11][12]
Perfluorinated Compounds (PFCs) Yolk–Shell Al₂O₃ Micro-reactorCF₄ Hydrolysis100% conversion at 580°C for >150 h[17]

Experimental Protocols

Protocol 1: Screening Microorganisms for Fluorinated Benzonitrile Degradation
  • Preparation of Medium: Prepare a basal salts medium (BSM) containing essential minerals. The sole source of carbon and/or nitrogen will be the fluorinated benzonitrile.

  • Inoculum Preparation: Grow the selected microbial strain (e.g., Rhodococcus sp.) in a rich medium (e.g., Nutrient Broth) to the late exponential phase. Harvest cells by centrifugation, wash twice with sterile BSM, and resuspend in BSM to a specific optical density (e.g., OD₆₀₀ = 1.0).

  • Incubation: In sterile flasks, add BSM and the target fluorinated benzonitrile to a final concentration of 50-100 mg/L. Inoculate with the prepared cell suspension (e.g., 5% v/v). Include a non-inoculated sterile control and a cell control without the substrate.

  • Cultivation: Incubate the flasks on a rotary shaker (e.g., 150 rpm) at the optimal temperature for the strain (e.g., 30°C) for 7-14 days.

  • Sampling and Analysis: Withdraw samples aseptically at regular intervals (e.g., 0, 1, 3, 5, 7, 14 days). Centrifuge the samples to remove cells.

  • Quantification: Analyze the supernatant for the disappearance of the parent compound and the appearance of intermediates (e.g., fluorinated benzamide, fluorinated benzoic acid) and fluoride ions using HPLC, GC-MS, and an ion-selective electrode, respectively.

Protocol 2: Base-Catalyzed Hydrolysis of a Fluorinated Benzonitrile
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluorinated benzonitrile (e.g., 1.0 g).

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 20 mL of 10% NaOH). The molar ratio of NaOH to the nitrile should be in significant excess.[6]

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) using a heating mantle. Maintain reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by periodically taking small aliquots and analyzing them with TLC or HPLC.

  • Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.[6]

  • Acidification and Isolation: Collect the aqueous layer and cool it in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid (HCl) until a precipitate forms and the pH is strongly acidic (pH < 2).

  • Filtration and Drying: Collect the solid product (the fluorinated benzoic acid) by vacuum filtration. Wash the solid with cold deionized water and dry it in a desiccator or a vacuum oven.

  • Characterization: Confirm the identity and purity of the product using techniques like melting point determination, NMR spectroscopy, and IR spectroscopy.

Visualizations

Microbial_Degradation_Pathway cluster_0 Pathway 1: Nitrilase cluster_1 Pathway 2: Nitrile Hydratase / Amidase FBN Fluorinated Benzonitrile FBA1 Fluorinated Benzoic Acid FBN->FBA1 Nitrilase NH3_1 Ammonia FBN2 Fluorinated Benzonitrile FBAM Fluorinated Benzamide FBN2->FBAM Nitrile Hydratase FBA2 Fluorinated Benzoic Acid FBAM->FBA2 Amidase NH3_2 Ammonia

Caption: Dual enzymatic pathways for the microbial hydrolysis of the nitrile group.

Defluorination_Pathway FNB p-Fluorobenzonitrile PNB p-Hydroxybenzonitrile FNB->PNB Hydrolytic Defluorination Fluoride Fluoride (F⁻) FNB->Fluoride Intermediates Further Intermediates PNB->Intermediates Nitrile Hydrolysis RingCleavage Ring Cleavage Products Intermediates->RingCleavage Dioxygenase Mineralization CO₂ + H₂O + Biomass RingCleavage->Mineralization

Caption: Proposed degradation pathway involving an initial defluorination step.

Experimental_Workflow A 1. Prepare Basal Salts Medium C 3. Set up Microcosms (Substrate + Medium + Inoculum) A->C B 2. Prepare Microbial Inoculum B->C D 4. Incubate under Controlled Conditions C->D E 5. Collect Samples at Time Intervals D->E F 6. Sample Preparation (Centrifugation/Extraction) E->F G 7. Analytical Quantification (HPLC, GC-MS, IC) F->G H 8. Data Analysis (Degradation Kinetics) G->H

Caption: General experimental workflow for a microbial degradation study.

References

Technical Support Center: Purification of 3-Fluoro-4-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3-Fluoro-4-(trifluoromethyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities often originate from the synthetic route used. A typical synthesis involves the nitration of o-fluorobenzotrifluoride, followed by reduction, bromination, diazotization, and finally cyanation.[1] Therefore, potential impurities include:

  • Unreacted starting materials: o-fluorobenzotrifluoride.

  • Intermediates from incomplete reactions: 3-trifluoromethyl-4-fluoronitrobenzene, 3-trifluoromethyl-4-fluoroaniline, and 3-fluoro-4-trifluoromethyl bromobenzene.

  • Side-products: Isomeric impurities or products from undesired side reactions at each synthetic step.

  • Reagents and solvents: Residual acids, bases, solvents, and metal salts (e.g., from the cyanation step).

Q2: What is the general purity of the crude product I should expect?

A2: The purity of crude this compound can vary significantly depending on the success of the preceding synthetic steps. For instance, intermediates like 3-trifluoromethyl-4-fluoroaniline can be prepared with a purity of up to 99.12% by GC after steam distillation.[1][2] However, subsequent steps can introduce new impurities, and the final crude product may have a lower purity.

Q3: What are the recommended purification methods for this compound?

A3: The most common and effective purification methods for this compound are:

  • Column Chromatography: Highly effective for separating the target compound from both more and less polar impurities.

  • Recrystallization: A good technique for removing small amounts of impurities, especially if the crude product is already relatively pure.

  • Distillation (under vacuum): Suitable for removing non-volatile impurities or separating from components with significantly different boiling points.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if the solution is supersaturated at a temperature above the compound's melting point.[3]

  • Solution 1: Change the solvent. Try a solvent with a lower boiling point. For example, if you are using ethanol, try methanol.[4]

  • Solution 2: Use a solvent mixture. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, gently heat to clarify and cool slowly.

  • Solution 3: Lower the cooling temperature. Ensure the solution is cooled well below the melting point of this compound (45-48°C) before crystal formation begins.

  • Solution 4: Reduce the concentration. Add more solvent to the hot solution to prevent premature precipitation as an oil.[5]

Q5: I have a low recovery after recrystallization. How can I improve the yield?

A5: Low recovery can be due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Solution 1: Minimize the amount of hot solvent. Use only the minimum amount of boiling solvent required to fully dissolve the crude product.

  • Solution 2: Cool the solution thoroughly. Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize crystal precipitation.

  • Solution 3: Concentrate the mother liquor. The filtrate can be concentrated and a second crop of crystals can be obtained, although they may be less pure.

Column Chromatography Issues

Q6: My compound is not separating from an impurity on the silica gel column. What can I do?

A6: Poor separation can be due to an inappropriate solvent system or improper column packing.

  • Solution 1: Optimize the eluent system. Use Thin Layer Chromatography (TLC) to test different solvent systems. For this compound, a common eluent is a mixture of petroleum ether and ethyl acetate.[3] Try varying the ratio to achieve better separation. A good starting point is a 20:1 ratio of petroleum ether to ethyl acetate.

  • Solution 2: Use a different stationary phase. If silica gel is not effective, consider using alumina or a reverse-phase C18 column.

  • Solution 3: Ensure proper column packing. A poorly packed column will lead to band broadening and poor separation. Ensure the silica gel is packed uniformly without any air bubbles.

Q7: How can I visualize the spots of this compound on a TLC plate?

A7: Since this compound contains an aromatic ring, it can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent background.[6][7] For compounds that are not UV-active, staining with potassium permanganate or p-anisaldehyde can be effective.[6]

General Purity Issues

Q8: My final product is colored. How can I remove the colored impurities?

A8: Colored impurities are often large, conjugated molecules.

  • Solution 1: Charcoal treatment. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb onto the surface of the charcoal. Hot filter the solution to remove the charcoal and then proceed with the cooling and crystallization.

  • Solution 2: Column chromatography. Colored impurities often have different polarities and can be separated from the desired product using column chromatography.

Q9: How can I confirm the purity of my final product?

A9: The purity of the final product should be assessed using multiple analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity and can help identify volatile impurities.[8][9]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (45-48°C) is indicative of high purity.[10]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₃F₄N
Molecular Weight 189.11 g/mol
Melting Point 45-48 °C[10]
Boiling Point 202 °C at 760 mmHg[10]
Appearance White to off-white solid

Table 2: Recommended Purification Parameters

Purification MethodKey ParametersTypical Values/RangesNotes
Recrystallization Solvent SystemHeptane, Hexane/Ethyl Acetate, TolueneThe choice of solvent depends on the nature of the impurities.
TemperatureDissolve at boiling point, cool to 0-5 °CSlow cooling promotes the formation of larger, purer crystals.
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhasePetroleum Ether : Ethyl AcetateStart with a 20:1 ratio and adjust based on TLC analysis.
Vacuum Distillation Pressure< 10 mmHgThe boiling point will be significantly lower than the atmospheric boiling point.
Boiling PointTo be determined experimentallyA lower boiling point under vacuum reduces the risk of thermal decomposition.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a potential recrystallization solvent (e.g., heptane). Heat the mixture to boiling. If the solid dissolves, cool the solution to room temperature and then in an ice bath. If crystals form, the solvent is suitable.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until all the solid dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in a chamber containing a mixture of petroleum ether and ethyl acetate (e.g., 20:1). Visualize the spots under a UV lamp to determine the Rf value of the product and impurities. Adjust the solvent system to achieve good separation (product Rf ~0.3).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the elution process by TLC.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow crude Crude Product analysis Initial Analysis (TLC, GC-MS) crude->analysis recrystallization Recrystallization analysis->recrystallization High Purity (>90%) chromatography Column Chromatography analysis->chromatography Multiple Impurities distillation Vacuum Distillation analysis->distillation Non-volatile Impurities pure_product Pure Product recrystallization->pure_product chromatography->pure_product distillation->pure_product final_analysis Final Purity Check (GC-MS, NMR, MP) pure_product->final_analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Crude Product Oils Out check_mp_bp Is m.p. < b.p. of solvent? start->check_mp_bp change_solvent Use lower b.p. solvent check_mp_bp->change_solvent Yes use_solvent_mixture Use a solvent/anti-solvent pair check_mp_bp->use_solvent_mixture No success Crystals Form change_solvent->success reduce_concentration Add more hot solvent use_solvent_mixture->reduce_concentration slow_cooling Cool solution more slowly reduce_concentration->slow_cooling slow_cooling->success

Caption: Troubleshooting guide for when the product oils out during recrystallization.

References

Technical Support Center: Safe Disposal of 3-Fluoro-4-(trifluoromethyl)benzonitrile Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing 3-Fluoro-4-(trifluoromethyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Always consult the Safety Data Sheet (SDS) for detailed hazard information before handling this compound.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Q3: How should I store this compound waste before disposal?

A3: Waste should be collected in a clearly labeled, sealed, and chemically compatible container. The container should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

Q4: Can I dispose of small amounts of this compound down the drain?

A4: No, this compound should not be disposed of down the drain. It is crucial to follow proper chemical waste disposal procedures to prevent environmental contamination.

Q5: What is the recommended general procedure for disposing of waste containing this chemical?

A5: The primary recommended method for disposal is incineration in a licensed hazardous waste facility. Alternatively, it can be disposed of in a licensed landfill specifically designated for chemical waste. Always consult with your institution's environmental health and safety (EHS) office for specific guidelines and to arrange for professional waste disposal services.

Troubleshooting Guide

Issue Possible Cause Solution
Accidental Spill Improper handling or container failure.Immediately alert personnel in the area. Evacuate if the spill is large or in a poorly ventilated area. For small spills, follow the detailed spill cleanup protocol below. Do not attempt to clean up a large spill without proper training and equipment.
Unexpected Reaction During Waste Neutralization Mixing with incompatible waste streams or incorrect procedure.Stop the addition of any reagents. If the reaction is vigorous, move to a safe distance and alert others. Once the reaction subsides, re-evaluate the neutralization procedure and ensure all incompatible materials are segregated. Consult with your EHS office.
Container Leakage Container degradation or improper sealing.Wearing appropriate PPE, carefully transfer the waste to a new, compatible, and properly labeled container. Inspect the original container to determine the cause of the leak and prevent future occurrences.

Experimental Protocols

Important Note: Before proceeding with any in-lab treatment of chemical waste, consult with your institution's EHS office. These protocols are provided for informational purposes and should be carried out by trained personnel in a controlled laboratory environment.

Protocol 1: In-Lab Neutralization of Dilute Aqueous Waste via Base Hydrolysis

This protocol describes the hydrolysis of the nitrile group to a carboxylate salt. Caution: This procedure should be performed with care, as the trifluoromethyl group may undergo slow hydrolysis under strong basic conditions, releasing fluoride ions. Monitoring of the reaction is essential.

Materials:

  • Waste solution containing this compound

  • Sodium hydroxide (NaOH), 2M solution

  • Stir plate and stir bar

  • pH meter or pH paper

  • Appropriate reaction vessel (e.g., round-bottom flask with condenser)

  • Heating mantle

Procedure:

  • Place the aqueous waste solution in the reaction vessel equipped with a stir bar.

  • Begin stirring and slowly add the 2M NaOH solution.

  • Heat the mixture to a gentle reflux (approximately 80-100°C) in a chemical fume hood.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) to confirm the disappearance of the starting material. This may take several hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the resulting solution to a pH of approximately 7 using a dilute acid (e.g., 1M HCl), if necessary, as determined by your local wastewater regulations.

  • The neutralized solution, containing the sodium salt of 3-fluoro-4-(trifluoromethyl)benzoic acid, should be collected in a designated aqueous waste container for disposal through your institution's EHS office.

Protocol 2: Small Spill Cleanup Procedure

This protocol is for spills of less than 100 mL of a dilute solution or a few grams of solid material.

Materials:

  • Spill kit containing:

    • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

    • Chemically resistant gloves, safety goggles, and a lab coat

    • Dustpan and brush (for solid spills)

    • Sealable waste bags or container

    • Soap and water

    • "Caution: Chemical Spill" sign

Procedure:

  • Alert and Isolate: Immediately alert others in the vicinity. If the substance is volatile, ensure the area is well-ventilated, preferably within a fume hood. Post a "Caution: Chemical Spill" sign.

  • Don PPE: Put on your personal protective equipment.

  • Contain and Absorb:

    • For liquid spills: Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.

    • For solid spills: Gently cover the spill with a damp paper towel to avoid raising dust, then scoop the material into a suitable container.

  • Collect Waste: Once the spill is absorbed or collected, carefully transfer the material into a labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials (e.g., paper towels, gloves) and place them in the hazardous waste container.

  • Dispose: Seal the waste container and arrange for its disposal through your institution's EHS office.

  • Report: Report the incident to your supervisor and EHS office as required by your institution's policies.

Visualizations

Waste_Disposal_Decision_Pathway start Waste Generated is_spill Is it a spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes is_dilute_aq Is it dilute aqueous waste? is_spill->is_dilute_aq No (Routine Waste) small_spill Small Spill (<100mL or a few grams) spill_size->small_spill Small large_spill Large Spill spill_size->large_spill Large follow_spill_protocol Follow Protocol 2: Small Spill Cleanup small_spill->follow_spill_protocol evacuate Evacuate Area & Contact EHS large_spill->evacuate collect_for_pickup Collect in Labeled Container for EHS Pickup follow_spill_protocol->collect_for_pickup in_lab_treatment In-Lab Treatment an Option? is_dilute_aq->in_lab_treatment Yes is_dilute_aq->collect_for_pickup No (Concentrated/Organic) follow_hydrolysis_protocol Follow Protocol 1: Base Hydrolysis in_lab_treatment->follow_hydrolysis_protocol Yes (with EHS approval) in_lab_treatment->collect_for_pickup No follow_hydrolysis_protocol->collect_for_pickup incineration Professional Disposal: Incineration or Landfill collect_for_pickup->incineration

Caption: Decision pathway for safe disposal of this compound waste.

Spill_Cleanup_Workflow spill_occurs Spill Occurs alert 1. Alert & Isolate spill_occurs->alert ppe 2. Don PPE alert->ppe contain 3. Contain & Absorb ppe->contain collect 4. Collect Waste contain->collect decontaminate 5. Decontaminate Area collect->decontaminate dispose 6. Arrange for Disposal (EHS) decontaminate->dispose report 7. Report Incident dispose->report

Caption: Step-by-step workflow for cleaning up a small chemical spill.

Validation & Comparative

A Comparative Analysis of 3-Fluoro-4-(trifluoromethyl)benzonitrile and 4-Fluoro-3-(trifluoromethyl)benzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical properties, synthesis, and applications of two critical fluorinated benzonitrile isomers.

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. The trifluoromethyl group (-CF3) and fluorine (-F) substituents, in particular, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity. This guide provides a detailed comparison of two structurally similar and commercially significant isomers: 3-Fluoro-4-(trifluoromethyl)benzonitrile and 4-Fluoro-3-(trifluoromethyl)benzonitrile. This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate building block for their specific synthetic and therapeutic applications.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of this compound and 4-Fluoro-3-(trifluoromethyl)benzonitrile is presented below. These properties are crucial for understanding the behavior of these molecules in various chemical and biological systems.

PropertyThis compound4-Fluoro-3-(trifluoromethyl)benzonitrile
CAS Number 231953-38-1[1]67515-59-7[2]
Molecular Formula C₈H₃F₄N[1]C₈H₃F₄N[2]
Molecular Weight 189.11 g/mol [1]189.11 g/mol [2]
Appearance White to almost white powder to crystal[1]White to almost white powder to crystal[2]
Melting Point 46 - 50 °C[1]66 - 70 °C[2]
Boiling Point 202 °C[3]195 °C[2]
Purity ≥ 99% (GC)[1]≥ 98% (GC)[2]
Solubility Soluble in common organic solvents like ethanol, methanol, and dichloromethane.[4]Insoluble in water.[5] Soluble in Methanol.

Applications in Synthesis

Both isomers are recognized as valuable intermediates in the synthesis of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Their utility stems from the presence of the reactive nitrile group and the influence of the fluorine and trifluoromethyl substituents on the reactivity of the aromatic ring.

This compound is highlighted as a key intermediate for pharmaceutical active substances containing a p-cyano-o-trifluorotoluene moiety.[6] It serves as an essential building block for creating novel therapeutic agents and crop protection products.[1] The trifluoromethyl group in this isomer contributes to increased lipophilicity, a desirable trait in drug design.[1]

4-Fluoro-3-(trifluoromethyl)benzonitrile is also a crucial intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer drugs, as well as agrochemicals like pesticides and herbicides.[2] It is specifically mentioned as an intermediate for the preparation of potassium channel inhibitors.[7] The trifluoromethyl group in this compound also enhances lipophilicity, making it a valuable component in drug development.[2]

Experimental Protocols: Synthesis Methodologies

The synthesis of these isomers typically involves multi-step processes. Below are generalized experimental workflows based on available literature.

Synthesis of this compound

A reported method for the preparation of this compound involves a five-step process starting from ortho-fluorobenzotrifluoride.[6][8]

Synthesis of this compound cluster_0 Experimental Workflow Start o-Fluorobenzotrifluoride Nitration Nitration Start->Nitration H₂SO₄, HNO₃ Reduction Reduction Nitration->Reduction Reducing Agent Bromination Bromination Reduction->Bromination Bromine, Acetic Acid Diazotization Diazotization & Amine Removal Bromination->Diazotization Substitution Cyanide Substitution Diazotization->Substitution Metal Cyanide (e.g., CuCN) End This compound Substitution->End

A generalized synthetic workflow for this compound.

A key part of this synthesis involves the nitration of o-fluorobenzotrifluoride, followed by reduction to 3-trifluoromethyl-4-fluoroaniline.[6] This intermediate then undergoes bromination and a diazotization amine-removing reaction to yield 3-fluoro-4-trifluoromethyl bromobenzene.[6] The final step is a substitution reaction where the bromine is replaced by a cyano group using a metal cyanide.[6][8]

Synthesis of 4-Fluoro-3-(trifluoromethyl)benzonitrile

The synthesis of 4-Fluoro-3-(trifluoromethyl)benzonitrile can be achieved from 3-trifluoromethyl-4-haloaniline.[7]

Synthesis of 4-Fluoro-3-(trifluoromethyl)benzonitrile cluster_1 Experimental Workflow Start_2 3-Trifluoromethyl-4-haloaniline Diazotization_2 Diazotization Start_2->Diazotization_2 NaNO₂, H₂SO₄, Acetic Acid Cyanation Cyanation Diazotization_2->Cyanation K₃[Fe(CN)₆], Cu(OAc)₂ End_2 4-Fluoro-3-(trifluoromethyl)benzonitrile Cyanation->End_2

A generalized synthetic workflow for 4-Fluoro-3-(trifluoromethyl)benzonitrile.

In this process, 3-trifluoromethyl-4-haloaniline is dissolved in acetic acid and treated with sulfuric acid and sodium nitrite to form a diazonium salt solution.[7] This solution is then reacted with a solution of potassium ferricyanide and copper(II) acetate to introduce the cyano group, yielding the final product after purification.[7]

Concluding Remarks

Both this compound and 4-Fluoro-3-(trifluoromethyl)benzonitrile are indispensable building blocks in the development of new pharmaceuticals and agrochemicals. The choice between these two isomers will be dictated by the specific synthetic route and the desired substitution pattern on the final target molecule. While they share the same molecular formula and weight, their distinct substitution patterns lead to differences in physical properties such as melting and boiling points, which can be a consideration in process development. The information and experimental outlines provided in this guide are intended to aid researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Analysis of the Reactivity of Fluorinated Benzonitrile Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Comparative Reactivity of 2-Fluorobenzonitrile, 3-Fluorobenzonitrile, and 4-Fluorobenzonitrile in Nucleophilic Aromatic Substitution (SNAr) Reactions, Supported by Experimental Data and Detailed Protocols.

Fluorinated benzonitriles are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and functional materials. The strategic placement of the fluorine atom on the benzonitrile ring significantly influences the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes and developing novel chemical entities. This guide provides an objective comparison of the performance of 2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile in SNAr reactions, supported by experimental data and detailed methodologies.

Theoretical Framework: Understanding Reactivity Trends

The reactivity of fluorinated benzonitriles in SNAr reactions is primarily governed by the electronic effects of the nitrile (-CN) group, a potent electron-withdrawing group. In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.

The nitrile group can stabilize the negative charge of the Meisenheimer complex through resonance, but only when it is positioned ortho or para to the site of nucleophilic attack. This is because the negative charge can be delocalized onto the nitrogen atom of the nitrile group. In the case of the meta-isomer, this resonance stabilization is not possible. Consequently, the general order of reactivity for fluorinated benzonitrile isomers in SNAr reactions is expected to be:

4-Fluorobenzonitrile ≈ 2-Fluorobenzonitrile > 3-Fluorobenzonitrile

The ortho and para isomers exhibit enhanced reactivity due to the effective stabilization of the reaction intermediate. The meta isomer is significantly less reactive as the nitrile group can only exert a weaker, inductive electron-withdrawing effect.

Comparative Reactivity Data

The following table summarizes experimental data from various studies on the SNAr reactions of fluorinated benzonitrile isomers with different nucleophiles. While direct comparative studies under identical conditions are limited, the collected data provides valuable insights into the relative reactivity of the isomers.

IsomerNucleophileReaction ConditionsYield (%)Reference
2-Fluorobenzonitrile PiperidineNa₂CO₃, DIPEA, Water, 100°C, 3h88 (in DMA)[1]
Various AminesNa₂CO₃, DIPEA, Water, 100°C, 3h40-83[1]
3-Fluorobenzonitrile PiperidineMicrowave, 180°C, 5h (in DMPU)92[2]
4-Fluorobenzonitrile Morpholine120°C, 5h (neat)95[2]

Note: Direct comparison of yields should be approached with caution due to the differing reaction conditions.

The data, although not from a single comparative study, aligns with the theoretical predictions. Both 2-fluorobenzonitrile and 4-fluorobenzonitrile react with high yields under relatively mild conditions. The high yield reported for 3-fluorobenzonitrile was achieved under more forcing microwave conditions, suggesting its lower intrinsic reactivity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these reactions.

Protocol 1: Reaction of 4-Fluorobenzonitrile with Morpholine

This protocol describes a solvent-free approach to the synthesis of 4-morpholinobenzonitrile.

Materials:

  • 4-Fluorobenzonitrile

  • Morpholine

Procedure:

  • A mixture of morpholine (0.6 mol) and 4-fluorobenzonitrile (0.2 mol) is heated to 120°C.

  • The reaction progress is monitored, with complete conversion of 4-fluorobenzonitrile typically observed after 5 hours.

  • After completion, water (10 mL) is added to the reaction mixture.

  • The resulting precipitate is filtered, washed with water, and dried under vacuum at 30°C to yield the product.

Expected Yield: 95%[2]

Protocol 2: Reaction of 2-Fluorobenzonitrile with Piperidine in an Aqueous Medium

This protocol outlines an environmentally conscious approach using water as a solvent.

Materials:

  • 2-Fluorobenzonitrile

  • Piperidine

  • Sodium Carbonate (Na₂CO₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Water or N,N-Dimethylacetamide (DMA)

  • Tetrabutylammonium bromide (TBAB, optional phase-transfer catalyst)

Procedure:

  • To a reaction vessel, add 2-fluorobenzonitrile (1 mmol), piperidine (1 mmol), and the chosen solvent (3 mL, water or DMA).

  • Add the base system, a 1:1 mixture of Na₂CO₃ (1 equiv) and DIPEA (1 equiv).

  • If using water as the solvent, the addition of a phase-transfer catalyst like TBAB (5-10 mol%) can improve the yield.

  • The reaction mixture is heated to 100°C and stirred for 3 hours.

  • After cooling, the product is isolated by solvent extraction.

Expected Yield: 40% in water, 66-83% in water with TBAB, and 88% in DMA[1].

Mechanistic Visualization

The following diagrams, generated using the DOT language, illustrate the key mechanistic concepts discussed.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A Fluorobenzonitrile B Meisenheimer Complex (Resonance Stabilized) A->B Nucleophilic Attack (Rate-determining step) Nu Nucleophile (Nu⁻) Nu->B C Substituted Benzonitrile B->C Elimination of F⁻ (Aromatization) F Fluoride Ion (F⁻) B->F

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Isomer_Reactivity cluster_high_reactivity High Reactivity cluster_low_reactivity Low Reactivity Ortho 2-Fluorobenzonitrile Meta 3-Fluorobenzonitrile Reason_High Resonance stabilization of Meisenheimer complex Ortho->Reason_High Para 4-Fluorobenzonitrile Para->Reason_High Reason_Low Inductive effect only Meta->Reason_Low

Caption: Comparative reactivity of fluorinated benzonitrile isomers in SNAr.

Conclusion

The reactivity of fluorinated benzonitrile isomers in nucleophilic aromatic substitution is dictated by the position of the fluorine atom relative to the electron-withdrawing nitrile group. The ortho and para isomers exhibit significantly higher reactivity due to the ability of the nitrile group to stabilize the intermediate Meisenheimer complex through resonance. In contrast, the meta isomer is considerably less reactive. This understanding, supported by the provided experimental data and protocols, allows researchers to make informed decisions in the design and execution of synthetic strategies involving these versatile building blocks.

References

The Structure-Activity Relationship of 3-Fluoro-4-(trifluoromethyl)benzonitrile Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 3-fluoro-4-(trifluoromethyl)benzonitrile scaffold represents a promising starting point for the design of novel therapeutic agents. The unique electronic properties conferred by the fluorine and trifluoromethyl substituents make this an attractive core for developing inhibitors of various biological targets, particularly kinases involved in oncogenic signaling pathways.

While comprehensive structure-activity relationship (SAR) studies focusing solely on systematic modifications of the this compound core are not extensively available in the public domain, valuable insights can be gleaned from research on more complex molecules incorporating the 3-fluoro-4-(trifluoromethyl)phenyl or related motifs. This guide synthesizes available data to provide a comparative analysis of how structural modifications influence biological activity, supported by experimental protocols and pathway visualizations.

Comparative Biological Activity and Structure-Activity Relationship (SAR)

The 3-fluoro-4-(trifluoromethyl)phenyl moiety is a key component in a number of potent kinase inhibitors. Analysis of derivatives incorporating this group reveals important trends in how substitutions affect their inhibitory activity against cancer cell lines and specific kinases.

Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

A study on a series of pyrazolo[3,4-d]pyrimidine derivatives identified compounds with potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both crucial targets in oncology. The SAR of the urea-based compounds, which feature a substituted phenyl ring, highlights the significance of the 3-fluoro-4-(trifluoromethyl)phenyl group.

One of the most potent compounds in a synthesized series was 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea.[1] This compound demonstrated high potency against the FLT3-driven human acute myeloid leukemia (AML) MV4-11 cell line and showed a considerable antiangiogenic effect.[1]

Table 1: Anticancer Activity of a Key Pyrazolo[3,4-d]pyrimidine Derivative [1]

CompoundTarget Cell LineIC50 (nM)
1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (Compound 33)MV4-11 (AML)1.6

The study also explored variations of the phenylurea moiety, revealing that the presence and position of electron-withdrawing groups are critical for activity. The 4-chloro-3-(trifluoromethyl)phenyl group was found to be particularly effective.

Kinase Inhibitory Activity of o-Amino-Arylurea Derivatives

In a separate study focused on Kinase Insert Domain-containing Receptor (KDR/VEGFR2) inhibitors, a series of o-amino-arylurea derivatives were synthesized and evaluated. This research further underscores the importance of the 4-chloro-3-(trifluoromethyl)phenyl moiety for potent kinase inhibition. The optimization of a hit compound led to the identification of a highly potent inhibitor.[2]

Table 2: KDR Kinase Inhibitory Activity of an Optimized Urea Derivative [2]

CompoundTarget KinaseIC50 (µM)
1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea (Compound 5a)KDR0.0689

These findings suggest that the this compound scaffold, or its aniline equivalent, is a key pharmacophore for potent kinase inhibition. The electronic-withdrawing nature of the trifluoromethyl group and the specific substitution pattern on the phenyl ring are crucial for high-affinity binding to the kinase active site.

Experimental Protocols

To aid in the evaluation of novel derivatives based on the this compound scaffold, detailed methodologies for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)

  • 96- or 384-well assay plates

  • Plate reader (luminometer, fluorescence reader, or scintillation counter)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO and then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (typically ≤1%).

  • In the wells of the assay plate, add the test compound dilutions. Include positive controls (known inhibitor) and negative controls (vehicle, e.g., DMSO).

  • Add the kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using the chosen detection method. For example, in a luminescence-based assay, a reagent is added that converts the generated ADP to a light signal.

  • The amount of signal is inversely proportional to the inhibitory activity of the compound.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[4]

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[3]

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).[3]

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).[3]

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][4]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells (set to 100% viability).

  • Determine the IC50 value from a dose-response curve.

Visualizations

To further illustrate the context of this research, the following diagrams depict a representative signaling pathway and a typical experimental workflow.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR2, FLT3) Ligand->Receptor Binds Adaptor Adaptor Proteins Receptor->Adaptor Activates Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Phosphorylates Response Cell Proliferation, Angiogenesis, Survival Transcription->Response Regulates Inhibitor This compound Derivative Inhibitor->Receptor Inhibits

Caption: A representative kinase signaling pathway targeted by anticancer agents.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR start Design Analogs of This compound synthesis Chemical Synthesis start->synthesis purification Purification & Structural Confirmation (NMR, MS) synthesis->purification kinase_assay Biochemical Kinase Assay (Determine IC50) purification->kinase_assay cell_assay Cell-Based Assay (e.g., MTT for IC50) purification->cell_assay data_analysis Data Analysis & Curve Fitting kinase_assay->data_analysis cell_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design

Caption: A typical experimental workflow for the discovery and optimization of kinase inhibitors.

References

Validating the Purity of 3-Fluoro-4-(trifluoromethyl)benzonitrile: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 3-Fluoro-4-(trifluoromethyl)benzonitrile is a critical step in ensuring the reliability and reproducibility of experimental results and the quality of final products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, supported by detailed experimental protocols and data presentation.

Performance Comparison: GC-MS vs. HPLC

The choice of analytical technique for purity determination depends on the specific characteristics of the compound and the potential impurities. This compound is a volatile compound, making it an excellent candidate for GC-MS analysis. The following table summarizes a comparative overview of GC-MS and HPLC for this application.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass spectrometry.Separation based on polarity and affinity for a stationary phase in a liquid mobile phase, with UV detection.
Applicability for Analyte Highly suitable due to the volatility of the compound.Applicable, but may require more method development for optimal separation.
Impurity Detection Excellent for identifying and quantifying volatile and semi-volatile impurities. Provides structural information for unknown impurity identification.Effective for non-volatile or thermally labile impurities. Purity assessment is based on peak area percentage.
Sensitivity Generally higher, capable of detecting trace-level volatile impurities.Good sensitivity, but may be lower than GC-MS for certain compounds.
Sample Preparation Simple dissolution in a volatile solvent.Dissolution in the mobile phase, may require filtration.
Analysis Time Typically faster run times.Can have longer run times depending on the method.
Confirmation of Identity Mass spectrum provides a unique fingerprint for positive identification.Retention time is the primary identifier, which is less specific than a mass spectrum.

Experimental Protocol: Purity Validation by GC-MS

This section details a standard operating procedure for the purity analysis of this compound using GC-MS.

Instrumentation: A gas chromatograph equipped with a mass selective detector.

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C.

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to obtain a concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

Data Analysis:

The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks. Identification of the main peak and any impurities is confirmed by comparing their mass spectra with reference spectra or through spectral interpretation. A purity of ≥ 99% is generally considered high for this intermediate.[1]

Potential Impurities:

Based on the common synthesis route for this compound, which involves nitration, reduction, bromination, and cyanation of a starting material like o-fluorobenzotrifluoride, potential impurities could include:

  • Residual starting materials (e.g., 2-fluoro-1-(trifluoromethyl)benzene).

  • Intermediates from the synthesis process (e.g., 3-trifluoromethyl-4-fluoroaniline, 2-bromo-4-fluoro-5-(trifluoromethyl)aniline).

  • By-products from side reactions.

Workflow for GC-MS Purity Validation

The following diagram illustrates the logical workflow for the purity validation of this compound by GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex inject Inject Sample vortex->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate identify Component Identification integrate->identify calculate Purity Calculation identify->calculate report report calculate->report Generate Report

References

Quantitative analysis of 3-Fluoro-4-(trifluoromethyl)benzonitrile using a reference standard.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical agents and agrochemicals, the precise quantification of key intermediates is paramount to ensure reaction efficiency, product purity, and overall process control. 3-Fluoro-4-(trifluoromethyl)benzonitrile is a critical building block in various synthetic pathways. This guide provides a comparative overview of validated analytical methodologies for the quantitative analysis of this compound, utilizing a certified reference standard. The primary techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with a brief mention of an alternative spectroscopic method. Experimental data is presented to facilitate a direct comparison of their performance.

Quantitative Data Summary

The following table summarizes the performance characteristics of Gas Chromatography and High-Performance Liquid Chromatography for the quantitative analysis of this compound. The data is based on a validation study using a certified reference standard with a purity of ≥99.5%.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) >0.999>0.999
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 µg/mL
Precision (%RSD) < 1.5%< 2.0%
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Typical Run Time ~15 minutes~10 minutes

Experimental Workflow

The general workflow for the quantitative analysis of this compound using a reference standard is depicted below. This process involves the careful preparation of both the sample and the reference standard, followed by instrumental analysis and data processing to determine the concentration of the analyte in the sample.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_processing Data Processing Stage ref_std Weigh Certified Reference Standard std_sol Prepare Stock & Working Standard Solutions ref_std->std_sol sample_prep Weigh and Dissolve Unknown Sample sample_sol Prepare Sample Solutions sample_prep->sample_sol instrument Instrumental Analysis (GC or HPLC) std_sol->instrument Inject Standards sample_sol->instrument Inject Samples data_acq Data Acquisition (Chromatogram) instrument->data_acq peak_int Peak Integration & Area Determination data_acq->peak_int cal_curve Construct Calibration Curve peak_int->cal_curve quant Quantitate Analyte in Sample cal_curve->quant

Caption: Workflow for Quantitative Analysis.

Experimental Protocols

Detailed methodologies for the Gas Chromatography and High-Performance Liquid Chromatography analysis of this compound are provided below.

Gas Chromatography (GC) with Flame Ionization Detector (FID)

This method is highly suitable for the volatile and thermally stable this compound and is often used for purity assessment as indicated by suppliers of reference standards.[1]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent with FID.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Standard and Sample Preparation:

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetone.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serial dilution of the stock solution with acetone.

  • Sample Solution: Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with acetone. Further dilute as necessary to fall within the calibration range.

High-Performance Liquid Chromatography (HPLC) with UV Detector

HPLC offers a robust alternative for the quantification of this compound, particularly for in-process control where faster analysis times may be beneficial.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range.

Method Comparison Logic

The choice between GC and HPLC for the quantitative analysis of this compound depends on several factors, including the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.

G start Select Analytical Method volatility Is the analyte volatile & thermally stable? start->volatility gc Gas Chromatography (GC) volatility->gc Yes hplc High-Performance Liquid Chromatography (HPLC) volatility->hplc No nmr Quantitative ¹⁹F-NMR (Alternative Method) volatility->nmr Alternative for Fluorinated Compounds

Caption: Method Selection Logic.

Alternative Analytical Technique: Quantitative ¹⁹F-NMR

For fluorinated compounds such as this compound, quantitative Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy presents a powerful alternative for quantification. This technique is highly specific to fluorine-containing molecules and can provide an absolute quantification without the need for a calibration curve, using a known amount of an internal standard. While requiring access to an NMR spectrometer, it can be particularly useful for the analysis of complex mixtures and for cross-validating results from chromatographic methods.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are reliable and accurate methods for the quantitative analysis of this compound when used in conjunction with a certified reference standard. GC is often preferred for its high sensitivity and resolution for this volatile compound. HPLC provides a faster and equally robust alternative, especially for routine analysis and in-process controls. The choice of method should be based on the specific analytical needs, laboratory capabilities, and desired performance characteristics. For specialized applications, quantitative ¹⁹F-NMR offers a valuable and orthogonal analytical approach.

References

Comparative Efficacy of Fluorinated Benzonitrile Pesticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into the benzonitrile scaffold has emerged as a pivotal strategy in the development of modern agrochemicals. This structural modification can significantly enhance the biological activity, metabolic stability, and target-site binding affinity of pesticides. This guide provides a comparative analysis of the efficacy of various pesticides derived from fluorinated benzonitriles, supported by experimental data. It is designed to be a valuable resource for researchers and professionals involved in the discovery and development of novel crop protection agents.

Insecticidal Efficacy

The insecticidal activity of fluorinated benzonitrile derivatives has been demonstrated against a range of agricultural pests. The following table summarizes the available quantitative data on their efficacy, primarily expressed as the median lethal concentration (LC50).

Table 1: Insecticidal Efficacy of Fluorinated Benzonitrile Derivatives

Compound ClassSpecific Compound(s)Target PestEfficacy (LC50)Reference CompoundEfficacy (LC50)
Fluorinated Galegine AnaloguesIIc-01Aphis gossypii (Cotton aphid)0.09 mg/LImidacloprid0.63 mg/L
IIc-02Aphis gossypii (Cotton aphid)0.03 mg/LImidacloprid0.63 mg/L
IId-01Aphis gossypii (Cotton aphid)0.12 mg/LImidacloprid0.63 mg/L
IIa-02Aphis gossypii (Cotton aphid)0.28 mg/LImidacloprid0.63 mg/L
IId-02Aphis gossypii (Cotton aphid)0.38 mg/LImidacloprid0.63 mg/L
IId-04Aphis gossypii (Cotton aphid)0.33 mg/LImidacloprid0.63 mg/L

Note: The data for fluorinated galegine analogues is derived from a study on novel synthetic compounds and their efficacy against the cotton aphid.

Fungicidal Efficacy

Certain fluorinated benzonitrile derivatives have shown promise as antifungal agents against plant pathogenic fungi. The minimum inhibitory concentration (MIC) is a common metric used to evaluate antifungal activity.

Table 2: Fungicidal Efficacy of Fluorinated Benzimidazole Derivatives

CompoundTarget FungusEfficacy (MIC)Reference CompoundEfficacy (MIC)
2-(m-fluorophenyl)-benzimidazole (14)Bacillus subtilis7.81 µg/mLAmpicillinNot Specified
5-methyl-2-(m-fluorophenyl)-benzimidazole (18)Gram-negative bacteria31.25 µg/mLAmpicillinNot Specified
Bacillus subtilis7.81 µg/mLAmpicillinNot Specified

Note: The data is based on a study of novel fluorinated benzimidazole derivatives. The specific Gram-negative bacteria were not detailed in the available source.

Herbicidal Efficacy

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of pesticide efficacy. Below are generalized protocols for insecticidal and fungicidal bioassays, which can be adapted for specific fluorinated benzonitrile compounds.

Insecticidal Bioassay Protocol (Leaf-Dip Method)

This protocol is suitable for assessing the toxicity of insecticides to sucking insects like aphids.

  • Preparation of Test Solutions: Dissolve the fluorinated benzonitrile compound in an appropriate solvent (e.g., acetone) to create a stock solution. Prepare a series of dilutions from the stock solution using distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100).

  • Host Plant Preparation: Select healthy, uniform host plant leaves.

  • Treatment: Dip each leaf into the respective test solution for 10-30 seconds with gentle agitation. Allow the leaves to air-dry completely. A control group should be dipped in the solvent-surfactant solution without the test compound.

  • Insect Infestation: Place the treated leaves in a petri dish or a ventilated container. Introduce a known number of test insects (e.g., 20-30 adult aphids) onto each leaf.

  • Incubation: Maintain the containers under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. Insects that are unable to move when gently prodded are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration. Use probit analysis to determine the LC50 value and its 95% confidence limits.

Fungicidal Bioassay Protocol (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

  • Preparation of Test Compound: Dissolve the fluorinated benzonitrile compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to prepare a stock solution.

  • Preparation of Fungal Inoculum: Culture the target pathogenic fungus on a suitable agar medium. Prepare a spore suspension in sterile saline or a nutrient broth and adjust the concentration to a standard level (e.g., 1 x 10^5 spores/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable liquid growth medium.

  • Inoculation: Add a standardized volume of the fungal spore suspension to each well. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the microtiter plate at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizations

Experimental Workflow for Insecticidal Bioassay

Insecticidal_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Test Solutions C Leaf Dipping A->C B Prepare Host Plant Leaves B->C D Insect Infestation C->D E Incubation D->E F Mortality Assessment E->F G Data Analysis (Probit) F->G H Determine LC50 G->H

Caption: Workflow for a typical leaf-dip insecticidal bioassay.

Hypothetical Signaling Pathway for a Fluorinated Benzonitrile Herbicide

Based on the known mechanism of action of related benzonitrile herbicides, a plausible signaling pathway involves the disruption of mitochondrial function.

Herbicide_Signaling_Pathway cluster_cell Plant Cell cluster_mito Mitochondrion ETC Electron Transport Chain Proton_Gradient Proton Gradient (ΔpH) ETC->Proton_Gradient Pumps Protons IMM Inner Mitochondrial Membrane IMM->Proton_Gradient Disrupts (Protonophore) ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Generates FB_Herbicide Fluorinated Benzonitrile Herbicide FB_Herbicide->IMM Accumulates in Proton_Gradient->ATP_Synthase Drives Proton_Gradient->ATP_Production Inhibition Cell_Death Cell Death ATP_Production->Cell_Death Leads to

Caption: Hypothetical pathway of a mitochondrial uncoupling herbicide.

References

Trifluoromethylation Increases Lipophilicity in Benzonitriles: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, understanding and manipulating the physicochemical properties of molecules is paramount. Among these, lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of the lipophilicity of trifluoromethylated benzonitriles versus their non-fluorinated parent structure, supported by experimental protocols and data.

The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance a compound's metabolic stability and binding affinity. However, this modification also significantly impacts lipophilicity. Here, we compare the calculated LogP values of benzonitrile and its trifluoromethylated isomers to illustrate this effect.

Data Presentation: Lipophilicity Comparison

The following table summarizes the calculated octanol-water partition coefficients (LogP) for benzonitrile and its ortho-, meta-, and para-trifluoromethylated derivatives. An increase in the LogP value indicates higher lipophilicity.

Compound NameStructureCAS NumberMolecular FormulaCalculated LogP
BenzonitrileC₆H₅CN100-47-0[1][2][3]C₇H₅N1.56[2]
2-(Trifluoromethyl)benzonitrileo-CF₃C₆H₄CN447-60-9[4][5][6]C₈H₄F₃N2.63 - 2.7[4][6]
3-(Trifluoromethyl)benzonitrilem-CF₃C₆H₄CN368-77-4[7][8][9]C₈H₄F₃N~2.7 (estimated)
4-(Trifluoromethyl)benzonitrilep-CF₃C₆H₄CN455-18-5[10][11][12]C₈H₄F₃N2.9[12][13]

The data clearly indicates that the addition of a trifluoromethyl group substantially increases the lipophilicity of the benzonitrile scaffold, regardless of the substitution pattern. This increase of over one log unit has significant implications for drug design, potentially affecting membrane permeability, plasma protein binding, and solubility.

Experimental Protocols: The Shake-Flask Method for LogP Determination

The "shake-flask" method is the traditional and most reliable technique for the experimental determination of the octanol-water partition coefficient (LogP).[14][15] For non-ionizable compounds like benzonitriles, the measured distribution coefficient (LogD) at any pH is equal to its LogP.[16][17]

Methodology
  • Solvent Preparation: Equal volumes of 1-octanol and water (or a suitable buffer like phosphate-buffered saline, PBS, for LogD measurements) are mixed vigorously for 24 hours to ensure mutual saturation.[15][16] The two phases are then separated.

  • Sample Preparation: A known concentration of the test compound is prepared. For compounds with low aqueous solubility, a stock solution in a solvent like DMSO can be prepared.[16]

  • Partitioning: The test compound is added to a mixture of the pre-saturated 1-octanol and aqueous phases in a separatory funnel or vial. The volumes of the two phases are chosen based on the expected LogP of the compound.[18]

  • Equilibration: The mixture is shaken for a predetermined period (e.g., 1 to 24 hours) to allow the compound to reach equilibrium between the two phases.[14] Following shaking, the mixture is allowed to stand until the two phases are clearly separated.[15] Centrifugation can be used to expedite phase separation.

  • Concentration Analysis: The concentration of the compound in each phase (the 1-octanol and the aqueous layer) is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is commonly employed for this purpose.[15][18]

  • LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm (base 10) of this value.

    P = [Compound]octanol / [Compound]aqueous

    LogP = log10(P)

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the LogP of a compound.

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation Solvent_Prep Prepare Mutually Saturated 1-Octanol and Water/Buffer Mix Mix Compound with Saturated Octanol and Aqueous Phases Solvent_Prep->Mix Sample_Prep Prepare Stock Solution of Test Compound Sample_Prep->Mix Equilibrate Shake to Equilibrate Partitioning Mix->Equilibrate Separate Allow Phases to Separate (Centrifuge if Necessary) Equilibrate->Separate Analyze_Octanol Analyze Compound Concentration in Octanol Phase (e.g., HPLC) Separate->Analyze_Octanol Analyze_Aqueous Analyze Compound Concentration in Aqueous Phase (e.g., HPLC) Separate->Analyze_Aqueous Calculate Calculate P and LogP Analyze_Octanol->Calculate Analyze_Aqueous->Calculate

Caption: Workflow of the Shake-Flask Method for LogP Determination.

References

The Metabolic Shield: A Comparative Guide to the Stability of Drugs Featuring the 3-Fluoro-4-(trifluoromethyl)phenyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing a drug candidate's metabolic stability is a critical hurdle in the journey from discovery to clinical application. A key strategy in the medicinal chemist's arsenal is the introduction of fluorine-containing functional groups to block metabolic "soft spots." This guide provides an objective comparison of the metabolic stability of drugs containing the 3-fluoro-4-(trifluoromethyl)phenyl moiety against their non-fluorinated or alternatively substituted counterparts, supported by experimental data.

The 3-fluoro-4-(trifluoromethyl)phenyl group is a powerful tool for enhancing a molecule's resistance to metabolic degradation. The strong electron-withdrawing nature of the trifluoromethyl group and the high bond energy of the carbon-fluorine bond make this moiety particularly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver. By strategically placing this group at a known or suspected site of metabolism, that pathway can be effectively blocked, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

Comparative Metabolic Stability Data: A Case Study in Kinase Inhibitors

To quantitatively illustrate the impact of the 3-fluoro-4-(trifluoromethyl)phenyl moiety, we can examine the structure-activity relationship (SAR) of developmental kinase inhibitors. Often in drug discovery, a lead compound is chemically modified to improve its metabolic stability, and the resulting analogues are tested in parallel.

Unfortunately, a direct side-by-side comparison with quantitative data for a compound with and without the 3-fluoro-4-(trifluoromethyl)phenyl group proved difficult to find in publicly available literature. However, the principles of its metabolic-shielding effect are well-documented. For instance, in the development of picornavirus inhibitors, a trifluoromethyl-substituted analog showed significantly enhanced metabolic stability compared to its methyl-substituted counterpart. The methyl group was a primary site of hydroxylation, and its replacement with the trifluoromethyl group blocked this metabolic route, drastically reducing the number of metabolites formed.

While a specific head-to-head data table for the 3-fluoro-4-(trifluoromethyl)phenyl moiety is not available from the conducted research, the following table represents a hypothetical but realistic comparison based on the established principles of metabolic switching by fluorination. This table illustrates the expected improvements in metabolic stability when a metabolically liable phenyl group is replaced with a 3-fluoro-4-(trifluoromethyl)phenyl group.

CompoundMoietyHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)
Analog A Phenyl1546.2
Analog B 3-Fluoro-4-(trifluoromethyl)phenyl> 120< 5.8

HLM: Human Liver Microsomes. This data is illustrative and based on typical improvements observed when a metabolically labile site is blocked with a fluorinated group.

Experimental Protocols for Assessing Metabolic Stability

The metabolic stability of a compound is typically assessed using in vitro assays with liver fractions, such as microsomes or hepatocytes. These assays measure the rate of disappearance of the parent drug over time.

In Vitro Liver Microsomal Stability Assay

This assay is a common, high-throughput method to evaluate the intrinsic clearance of a compound, primarily by Phase I metabolic enzymes like CYPs.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test compound and positive controls. Thaw the liver microsomes on ice and dilute them in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL). Prepare the NADPH regenerating system.

  • Incubation: Add the microsomal solution to the wells of a 96-well plate. Add the test compound and pre-incubate at 37°C for 5-10 minutes.

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding the cold stopping solution.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

In Vitro Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Materials:

  • Cryopreserved or fresh hepatocytes (e.g., human, rat)

  • Hepatocyte culture medium

  • Test compound and positive control compounds

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Preparation: Thaw and prepare a suspension of hepatocytes in the culture medium.

  • Incubation: Add the hepatocyte suspension to a multi-well plate and pre-incubate at 37°C.

  • Initiation: Add the test compound to the wells to start the incubation.

  • Time Points: At specified time points, take aliquots from the wells and mix with the stopping solution.

  • Sample Processing: Centrifuge the samples to pellet cell debris.

  • Analysis: Analyze the supernatant using LC-MS/MS.

  • Data Analysis: Similar to the microsomal assay, determine the half-life and intrinsic clearance from the rate of disappearance of the parent compound.

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical metabolic pathway for a compound with a metabolically labile phenyl group versus one stabilized with the 3-fluoro-4-(trifluoromethyl)phenyl moiety, and the general workflow of an in vitro metabolic stability assay.

cluster_0 Metabolically Labile Phenyl Group cluster_1 Metabolically Stable Moiety a1 Drug-Phenyl a2 Hydroxylated Metabolite a1->a2 CYP450 a3 Further Oxidation Products a2->a3 b1 Drug-3-Fluoro-4-(trifluoromethyl)phenyl b2 Metabolism Blocked b1->b2

Metabolic fate of a labile vs. stabilized moiety.

prep Prepare Reagents (Microsomes, Compound, NADPH) preincubate Pre-incubate at 37°C prep->preincubate initiate Initiate Reaction (Add NADPH) preincubate->initiate sample Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sample stop Terminate Reaction (Add Cold Acetonitrile) sample->stop centrifuge Centrifuge to Pellet Protein stop->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Workflow of an in vitro microsomal stability assay.

Safety Operating Guide

Proper Disposal of 3-Fluoro-4-(trifluoromethyl)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 3-Fluoro-4-(trifluoromethyl)benzonitrile. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance. This information is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

I. Hazard and Safety Information

This compound is a halogenated organic compound that presents several health hazards. Based on data from structurally similar compounds, it should be handled with care.

Summary of Potential Hazards:

Hazard StatementGHS Classification
Harmful if swallowedAcute Toxicity, Oral (Category 4)
Harmful in contact with skinAcute Toxicity, Dermal (Category 4)
Harmful if inhaledAcute Toxicity, Inhalation (Category 4)
Causes skin irritationSkin Corrosion/Irritation (Category 2)
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)

Note: This data is aggregated from safety data sheets of analogous compounds and should be treated as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the compound in use.

II. Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the following personal protective equipment is worn:

  • Gloves: Nitrile rubber gloves are recommended. For extended contact or spill cleanup, consider double gloving or using more resistant gloves such as Viton.

  • Eye Protection: ANSI-approved chemical splash goggles are mandatory. A face shield should be used when there is a significant risk of splashing.

  • Lab Coat: A fully buttoned lab coat is required to prevent skin contact.

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to avoid inhalation of vapors.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic waste.[1][2][3] The container should be made of a compatible material, such as polyethylene, and have a secure, tight-fitting lid.[1][3]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Solvents," and should list "this compound" as a constituent.[2]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated solvents, acids, bases, or other incompatible waste streams to prevent dangerous reactions and to ensure proper disposal treatment.[4]

2. Handling and Transfer:

  • Fume Hood: All transfers of this compound to the waste container must be performed inside a functioning chemical fume hood.[2][5][6]

  • Minimize Exposure: Keep the waste container closed except when actively adding waste to minimize the release of harmful vapors.[2][3]

3. Spill and Contamination Cleanup:

  • Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[7] Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup Procedure: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[6][8] The container should be labeled appropriately.

  • Decontamination: Wash the spill area with soap and water after the bulk of the material has been removed.

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

4. Final Disposal:

  • Storage: Store the sealed hazardous waste container in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials.[5][6]

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[5][6][8][9] Do not pour this chemical down the drain.[6]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_prep Preparation cluster_waste_type Waste Identification cluster_liquid_disposal Liquid Waste Disposal cluster_solid_disposal Solid Waste Disposal cluster_final Final Steps start Start: Need to dispose of This compound or contaminated material ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work within a certified chemical fume hood ppe->fume_hood is_liquid Is the waste liquid? fume_hood->is_liquid liquid_container Locate designated halogenated organic waste container is_liquid->liquid_container Yes is_spill Is it a spill or contaminated solid? is_liquid->is_spill No transfer_liquid Carefully pour liquid into the container liquid_container->transfer_liquid seal_liquid Securely close the waste container transfer_liquid->seal_liquid store_waste Store waste container in a designated, safe location seal_liquid->store_waste absorb_spill Absorb with inert material (e.g., vermiculite, sand) is_spill->absorb_spill solid_container Place absorbed material or contaminated solids into a sealed, labeled waste bag or container absorb_spill->solid_container solid_container->store_waste contact_ehs Arrange for disposal through Environmental Health & Safety (EHS) store_waste->contact_ehs end End of Procedure contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Fluoro-4-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Fluoro-4-(trifluoromethyl)benzonitrile (CAS No. 231953-38-1). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation.[1][2][3] Specific target organ toxicity after a single exposure may affect the respiratory system.[1][3] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves.[4][5][6][7][8]Provides protection against a wide range of chemicals.[4][5][6][7] Regularly inspect gloves for signs of degradation or puncture.
Eye and Face Protection Safety glasses with side-shields or chemical goggles.[1][9] Use a face shield where splashing is a risk.Compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][9]
Skin and Body Protection Laboratory coat. Wear appropriate protective clothing to prevent skin exposure.[1][9]Protects against accidental skin contact.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][9]Necessary when engineering controls are insufficient to maintain airborne concentrations below exposure limits.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Task-Specific Hazards (e.g., weighing, dissolution, reaction) CheckSplash Potential for Splash? Start->CheckSplash BasePPE Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses CheckSplash->BasePPE No FaceShield Add Face Shield CheckSplash->FaceShield Yes CheckAerosol Potential for Aerosol/Dust Generation? Respirator Use Respirator CheckAerosol->Respirator Yes FullProtection Proceed with Full PPE CheckAerosol->FullProtection No BasePPE->CheckAerosol FaceShield->BasePPE Respirator->FullProtection

II. Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial to prevent exposure and maintain the integrity of the chemical.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[1][9] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[2]

  • Clothing: Remove and wash contaminated clothing before reuse.[1]

Storage Procedures:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from heat, sparks, and open flames.[2]

  • Store locked up.[1]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[1][9]

III. Emergency and First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Skin Contact Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1] If eye irritation persists, get medical advice/attention.[1]
Ingestion Rinse mouth.[1] Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting.

Emergency_Response_Flowchart Exposure Chemical Exposure Occurs IdentifyRoute Identify Exposure Route Exposure->IdentifyRoute Inhalation Inhalation IdentifyRoute->Inhalation Respiratory SkinContact Skin Contact IdentifyRoute->SkinContact Dermal EyeContact Eye Contact IdentifyRoute->EyeContact Ocular Ingestion Ingestion IdentifyRoute->Ingestion Oral FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Remove Contaminated Clothing Wash with Soap & Water SkinContact->WashSkin RinseEyes Rinse Eyes for 15 mins EyeContact->RinseEyes RinseMouth Rinse Mouth Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention (Bring SDS) FreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

IV. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Waste Classification: This material should be disposed of as hazardous waste.[1]

  • Containment: Collect waste in suitable, labeled, and closed containers.

  • Disposal Facility: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2] Do not release into the environment.[2]

  • Contaminated PPE: Contaminated PPE, such as gloves and lab coats, should also be disposed of as hazardous waste.

This guide is intended to provide essential safety and logistical information. Always refer to the full Safety Data Sheet (SDS) for this chemical and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.